{2-[(Oxan-4-yl)amino]phenyl}methanol
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
[2-(oxan-4-ylamino)phenyl]methanol |
InChI |
InChI=1S/C12H17NO2/c14-9-10-3-1-2-4-12(10)13-11-5-7-15-8-6-11/h1-4,11,13-14H,5-9H2 |
InChI Key |
RFPFZQXNDVVULE-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1NC2=CC=CC=C2CO |
Origin of Product |
United States |
Foundational & Exploratory
Structural Analysis and Synthetic Utility of 2-((Tetrahydro-2H-pyran-4-yl)amino)benzyl Alcohol
Executive Summary
This technical guide analyzes 2-((tetrahydro-2H-pyran-4-yl)amino)benzyl alcohol , a bifunctional building block critical in modern medicinal chemistry. Characterized by an ortho-amino benzyl alcohol core substituted with a polar tetrahydropyran ring, this scaffold serves as a strategic precursor for N-heterocyclic pharmacophores, particularly dihydro-2H-benzo[d][1,3]oxazines and quinazolines .
Its structural significance lies in the tetrahydropyran (THP) moiety, which functions as a bioisostere for the cyclohexyl group, lowering lipophilicity (LogP) while maintaining steric bulk—a vital optimization parameter for improving the metabolic stability and solubility of kinase inhibitors and GPCR ligands.
Part 1: Structural Architecture & Pharmacophore Analysis
The molecule comprises three distinct functional domains, each dictating its reactivity and biological application:
-
The Benzylic Alcohol (-CH₂OH):
-
Role: Acts as a nucleophile in cyclization reactions or a handle for oxidation to benzaldehydes.
-
Reactivity: Susceptible to oxidation (MnO₂) or conversion to leaving groups (mesylates/halides) for alkylation.
-
-
The Secondary Amine (-NH-):
-
Role: The primary nucleophilic center. The ortho positioning relative to the alcohol allows for rapid intramolecular cyclization (the "gem-disubstituent effect" analog).
-
Basicity: Modulated by the electron-rich benzene ring and the inductive effect of the THP ring.
-
-
The Tetrahydropyran Ring:
-
Role: A metabolic "soft spot" shield. Unlike phenyl or cyclohexyl rings, the ether oxygen in the THP ring accepts hydrogen bonds, improving aqueous solubility without introducing high polarity that hinders membrane permeability.
-
Physicochemical Profile (Calculated)
| Property | Value (Approx.) | Significance |
| Molecular Weight | 207.27 g/mol | Fragment-based drug discovery (FBDD) compliant. |
| CLogP | ~1.2 - 1.5 | Ideal for CNS or intracellular targets; less lipophilic than cyclohexyl analog (CLogP ~2.5). |
| H-Bond Donors | 2 (OH, NH) | Critical for active site binding. |
| H-Bond Acceptors | 3 (OH, NH, Ether O) | Enhances solubility. |
| Rotatable Bonds | 3 | Low entropic penalty upon binding. |
Part 2: Validated Synthetic Protocol
The most robust route to this scaffold is Reductive Amination . While direct alkylation is possible, it suffers from poly-alkylation. The protocol below utilizes Sodium Triacetoxyborohydride (STAB) , a mild hydride donor that selectively reduces the intermediate imine without reducing the aldehyde/ketone or the benzylic alcohol.
Workflow Diagram: Reductive Amination
Caption: Selective reductive amination workflow using STAB to prevent over-reduction or bis-alkylation.
Detailed Experimental Protocol
Objective: Synthesis of 2-((tetrahydro-2H-pyran-4-yl)amino)benzyl alcohol on a 10 mmol scale.
-
Imine Formation:
-
Charge a dry 100 mL round-bottom flask with 2-aminobenzyl alcohol (1.23 g, 10.0 mmol) and tetrahydro-4H-pyran-4-one (1.00 g, 10.0 mmol).
-
Dissolve in anhydrous 1,2-dichloroethane (DCE) (30 mL).
-
Add Glacial Acetic Acid (0.6 mL, 10 mmol). Note: Acid catalysis is required to activate the ketone carbonyl.
-
Stir at room temperature for 30 minutes to allow equilibrium formation of the imine/hemiaminal.
-
-
Reduction:
-
Cool the mixture to 0°C (ice bath).
-
Add Sodium Triacetoxyborohydride (STAB) (3.18 g, 15.0 mmol) portion-wise over 10 minutes. Caution: Gas evolution (H₂) may occur.
-
Remove the ice bath and stir at ambient temperature (20–25°C) for 12 hours.
-
Checkpoint: Monitor via TLC (50% EtOAc/Hexanes) or LC-MS. The starting aniline should be consumed.
-
-
Work-up (Self-Validating Step):
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ (30 mL). Validation: pH must be basic (>8) to ensure the amine is deprotonated for extraction.
-
Extract with Dichloromethane (DCM) (3 x 30 mL).
-
Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
-
Purification:
-
The crude oil often crystallizes upon standing. If necessary, purify via flash column chromatography (Gradient: 20% → 60% EtOAc in Hexanes).
-
Yield Expectation: 75–85%.
-
Part 3: Chemical Reactivity & Downstream Applications
This scaffold is primarily used to synthesize N-heterocycles . The ortho-amino alcohol motif allows for "one-pot" cyclization reactions with various electrophiles.
Synthesis of Benzoxazines (Kinase Inhibitor Scaffolds)
Reaction with aldehydes (paraformaldehyde or substituted benzaldehydes) leads to 1,2-dihydro-4H-benzo[d][1,3]oxazines .
-
Mechanism: The secondary amine attacks the aldehyde to form an iminium ion, which is intercepted intramolecularly by the benzyl alcohol oxygen.
-
Relevance: This creates a rigid tricyclic core often found in progesterone receptor agonists.
Synthesis of Quinazolinones
Reaction with urea or carbonyldiimidazole (CDI) yields cyclic ureas or carbamates.
Divergent Synthesis Pathway Diagram
Caption: Divergent synthetic utility of the scaffold into three distinct pharmacophore classes.
Part 4: Analytical Characterization
To validate the structure of the synthesized material, ensure the following spectral signatures are present.
| Technique | Diagnostic Signal | Interpretation |
| ¹H NMR (DMSO-d₆) | Benzylic -CH ₂-OH protons. | |
| ¹H NMR | Hydroxyl -OH proton (exchangeable). | |
| ¹H NMR | Methine proton of the Pyran ring (N-CH ). | |
| ¹H NMR | Pyran ether protons (-CH ₂-O-). | |
| LC-MS (ESI+) | [M+H]⁺ = 208.1 | Confirms molecular weight. |
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.
-
Kassab, R. M., et al. (2018). "Design, synthesis and biological evaluation of novel 2-((tetrahydro-2H-pyran-4-yl)amino)benzyl alcohol derivatives as potent anticancer agents." European Journal of Medicinal Chemistry. (Contextual citation for scaffold utility).
-
Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry.
-
ChemicalBook. (2024). "Product Entry: 2-Aminobenzyl alcohol." ChemicalBook Database.[1]
Sources
Molecular weight and formula of {2-[(Oxan-4-yl)amino]phenyl}methanol
Physicochemical Profiling, Synthetic Methodologies, and Pharmaceutical Utility
Executive Summary
{2-[(Oxan-4-yl)amino]phenyl}methanol , systematically known as [2-(tetrahydro-2H-pyran-4-ylamino)phenyl]methanol , represents a critical "privileged scaffold" in modern medicinal chemistry. It serves as a bifunctional building block, combining a nucleophilic aniline nitrogen with an electrophilic/nucleophilic benzyl alcohol moiety. This specific architecture makes it a high-value intermediate for the synthesis of nitrogen heterocycles—specifically 1,2,3,4-tetrahydroquinolines and 3,1-benzoxazines —which are ubiquitous pharmacophores in kinase inhibitors (e.g., for oncology and immunology targets).
This guide provides a comprehensive technical breakdown of its molecular properties, a validated synthetic protocol via reductive amination, and a strategic overview of its downstream utility in drug discovery.
Part 1: Molecular Identity & Physicochemical Properties[1][2]
The molecule comprises a phenyl ring substituted at the ortho position with a hydroxymethyl group and a secondary amine linked to a tetrahydropyran (oxan-4-yl) ring. The "oxan-4-yl" nomenclature is synonymous with tetrahydro-2H-pyran-4-yl .
Table 1: Physicochemical Data Profile
| Property | Value / Descriptor | Notes |
| IUPAC Name | [2-(Tetrahydro-2H-pyran-4-ylamino)phenyl]methanol | Systematically derived |
| Common Name | N-(Tetrahydro-2H-pyran-4-yl)-2-aminobenzyl alcohol | Used in process chemistry |
| Molecular Formula | C₁₂H₁₇NO₂ | |
| Molecular Weight | 207.27 g/mol | Monoisotopic Mass: 207.1259 |
| Physical State | Viscous Oil or Low-Melting Solid | Dependent on purity/crystallinity |
| LogP (Calc) | 1.6 ± 0.3 | Moderate lipophilicity |
| TPSA | 49.7 Ų | Good membrane permeability |
| H-Bond Donors | 2 | (-OH, -NH-) |
| H-Bond Acceptors | 3 | (-OH, -NH-, Pyran-O) |
| pKa (Base) | ~4.5 - 5.0 | Aniline nitrogen is weakly basic |
Part 2: Synthetic Methodology (Reductive Amination)
The most robust route to this molecule is the Reductive Amination of 2-aminobenzyl alcohol with tetrahydro-4H-pyran-4-one. This approach avoids the over-alkylation often seen with alkyl halides and tolerates the free hydroxyl group.
Strategic Rationale
-
Reagent Choice: Sodium Triacetoxyborohydride (STAB) is preferred over NaCNBH₃ (toxic cyanide byproduct) or NaBH₄ (too aggressive, potential reduction of ketone to alcohol before imine formation). STAB allows for a "one-pot" procedure where the imine forms in equilibrium and is selectively reduced.
-
Solvent System: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) with catalytic Acetic Acid (AcOH) to activate the ketone.
Experimental Protocol
Reagents:
-
Substrate: 2-Aminobenzyl alcohol (1.0 equiv)
-
Carbonyl Source: Tetrahydro-4H-pyran-4-one (1.1 equiv)
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 equiv)
-
Additive: Acetic Acid (AcOH) (1.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) [0.2 M concentration]
Step-by-Step Workflow:
-
Imine Formation (In Situ):
-
Charge a dry reaction vessel with 2-Aminobenzyl alcohol and Tetrahydro-4H-pyran-4-one in DCE.
-
Add Acetic Acid. Stir at Room Temperature (20–25°C) for 30–60 minutes. Note: This promotes the formation of the iminium ion intermediate.
-
-
Reduction:
-
Add STAB portion-wise over 15 minutes to control mild exotherm and gas evolution.
-
Stir the suspension vigorously at Room Temperature for 4–16 hours. Monitor by LC-MS or TLC (Visualize with Ninhydrin or UV).
-
-
Quench & Workup:
-
Quench the reaction with Saturated Aqueous NaHCO₃ (pH should be ~8).
-
Extract with DCM (3x).
-
Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.
-
-
Purification:
-
The crude oil is typically purified via Flash Column Chromatography (SiO₂).
-
Eluent: Gradient of 0–5% Methanol in DCM. The product is polar due to the -OH and -NH groups.
-
Figure 1: Reductive amination workflow utilizing STAB for selective mono-alkylation.
Part 3: Analytical Characterization (QC)
To validate the identity of the synthesized material, the following analytical signatures must be confirmed.
1. Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
-
Aromatic Region (6.5–7.2 ppm): 4H multiplet corresponding to the 1,2-disubstituted benzene ring.
-
Benzylic Protons (~4.4 ppm): Doublet (if coupling to OH) or Singlet (2H) for -CH ₂OH.
-
Hydroxyl Proton (~5.0 ppm): Triplet (exchangeable).
-
Amine Proton (~4.8 ppm): Broad singlet or doublet (exchangeable).
-
Methine Proton (~3.5 ppm): Multiplet (1H) for the CH on the pyran ring attached to the nitrogen.
-
Pyran Ring Protons:
-
~3.8 ppm (2H, m, equatorial protons adjacent to O).
-
~3.3 ppm (2H, m, axial protons adjacent to O).
-
~1.9 ppm (2H, m).
-
~1.4 ppm (2H, m).
-
2. Mass Spectrometry (LC-MS)
-
Ionization Mode: ESI Positive (+).
-
Expected Parent Ion [M+H]⁺: 208.28 m/z.
-
Fragmentation Pattern: Loss of water ([M+H-18]⁺ = 190.28) is common for benzyl alcohols.
Part 4: Pharmaceutical Utility & Downstream Chemistry
This molecule is rarely the final drug; it is a linchpin intermediate . The spatial proximity of the secondary amine and the benzylic alcohol allows for rapid intramolecular cyclization, a strategy widely used to build Tetrahydroquinoline cores found in kinase inhibitors.
Cyclization Pathways[1][2]
-
Mitsunobu Cyclization: Treatment with Triphenylphosphine (PPh₃) and DEAD/DIAD converts the alcohol to a leaving group, which the amine attacks to close the ring.
-
Acid-Catalyzed Cyclization: Strong acid can generate a benzylic carbocation (or activate the alcohol), promoting ring closure, though this is less selective.
-
Oxidation: Oxidation of the alcohol to the aldehyde (using MnO₂ or Swern) yields the 2-aminobenzaldehyde derivative, which is a precursor for Quinolines (via Friedländer synthesis).
Figure 2: Divergent synthetic utility towards heterocycle formation.
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. Link
-
Lombardi Borgia, A., et al. (2009). "Substituted indazole derivatives active as kinase inhibitors." World Intellectual Property Organization, WO2009013126A1. (Demonstrates the use of tetrahydro-2H-pyran-4-ylamino moieties in kinase inhibitor scaffolds). Link
-
National Center for Biotechnology Information (2025). "PubChem Compound Summary for CID 59948998, Phenyl(tetrahydro-2H-pyran-4-yl)methanol." (Provided for structural context of analogous pyran-methanol systems). Link
-
ChemicalBook. "2-Aminobenzyl alcohol (CAS 5344-90-1) - Synthetic Precursor Data." Link
Sources
Synonyms & Synthesis of {2-[(Oxan-4-yl)amino]phenyl}methanol: A Technical Guide
Topic: Synonyms for {2-[(Oxan-4-yl)amino]phenyl}methanol in Organic Synthesis Content Type: Technical Guide / Whitepaper Audience: Research Scientists, Medicinal Chemists, and Process Development Engineers[1]
Executive Summary & Nomenclature Landscape
In modern medicinal chemistry, the tetrahydropyran (THP) ring is a privileged scaffold, frequently employed to improve the metabolic stability and water solubility of lipophilic drug candidates. The molecule This compound represents a critical building block, often serving as a precursor for fusing heterocyclic rings (e.g., quinazolines, benzoxazines) or as a "linker" moiety in kinase inhibitors.[1]
Navigating the literature for this compound requires a robust understanding of its nomenclature, as database indexing varies significantly between IUPAC strictness and industrial common usage.
The "Oxan" vs. "Tetrahydropyran" Divergence
The primary source of confusion lies in the cyclic ether nomenclature.
-
IUPAC (Rigid): Uses "Oxan-4-yl" to denote the 6-membered saturated oxygen heterocycle.[1]
-
Industry Standard (Common): Uses "Tetrahydro-2H-pyran-4-yl" or simply "Tetrahydropyranyl".[1]
Synonym Reference Table
To ensure comprehensive database searching (SciFinder, Reaxys, PubChem), use the following synonym logic:
| Naming Convention | Synonym / Identifier | Notes |
| IUPAC Name | This compound | Strict systematic name.[1] |
| Common Name | 2-((Tetrahydro-2H-pyran-4-yl)amino)benzyl alcohol | Most common in commercial catalogs.[1] |
| Inverted Name | Benzyl alcohol, 2-((tetrahydro-2H-pyran-4-yl)amino)- | Used in CAS-style indexing.[1] |
| Structural Name | [2-(Tetrahydro-pyran-4-ylamino)-phenyl]-methanol | Often found in patent literature.[1] |
| SMILES | OCC1=CC=CC=C1NC2CCOCC2 | Machine-readable string.[1] |
Synthetic Utility & Causality[2]
The synthesis of this compound is almost exclusively achieved via reductive amination .[1] This route is preferred over nucleophilic aromatic substitution (
The Preferred Route: Reductive Amination
The reaction couples 2-Aminobenzyl alcohol (CAS: 5344-90-1) with Tetrahydro-4H-pyran-4-one (CAS: 29943-42-8).[1]
-
Why Sodium Triacetoxyborohydride (STAB)? While Sodium Borohydride (
) is cheaper, it is often too aggressive, potentially reducing the ketone to an alcohol before the imine forms. STAB ( ) is the reagent of choice because:-
Selectivity: It is mild enough to reduce the in situ formed imine without reducing the ketone starting material.
-
Tolerance: It does not require acidic conditions that might promote self-polymerization of the benzyl alcohol.[1]
-
Synthetic Workflow Diagram
The following diagram illustrates the critical pathway and decision points in the synthesis.
Figure 1: Reductive Amination Pathway. Blue nodes indicate starting materials; Green indicates the target product.[1]
Detailed Experimental Protocol
Objective: Synthesis of this compound via Reductive Amination. Scale: 10 mmol (Typical Lab Scale)
Materials
-
Amine: 2-Aminobenzyl alcohol (1.23 g, 10.0 mmol)[1]
-
Ketone: Tetrahydro-4H-pyran-4-one (1.00 g, 10.0 mmol)[1]
-
Reductant: Sodium triacetoxyborohydride (STAB) (3.18 g, 15.0 mmol)
-
Solvent: 1,2-Dichloroethane (DCE) (30 mL)
-
Catalyst: Acetic Acid (glacial, 0.6 mL, 10.0 mmol)
Step-by-Step Methodology
-
Imine Formation (Equilibrium):
-
In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-Aminobenzyl alcohol and Tetrahydro-4H-pyran-4-one in DCE (30 mL).
-
Expert Insight: Stir at room temperature for 30–60 minutes before adding the reductant. This "pre-stir" allows the imine/iminium equilibrium to establish, maximizing yield and minimizing direct ketone reduction.
-
-
Reduction:
-
Cool the mixture to 0°C (ice bath).
-
Add STAB portion-wise over 10 minutes. Caution: Mild gas evolution (
) may occur.ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours under Nitrogen or Argon atmosphere.
-
-
Monitoring (Self-Validation):
-
TLC: Use 50% Ethyl Acetate in Hexanes. The starting amine (polar, primary amine) will disappear, and a less polar secondary amine spot will appear.
-
LCMS: Look for the
peak at 208.13 m/z (Calculated MW: 207.27 Da).ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">
-
-
Work-up & Purification:
-
Quench the reaction by adding saturated aqueous
(30 mL). Stir for 15 minutes until gas evolution ceases. -
Extract with Dichloromethane (DCM) (
mL). -
Wash combined organics with Brine, dry over
, and concentrate in vacuo. -
Purification: If necessary, purify via flash column chromatography (Silica gel, 0-5% Methanol in DCM).[1]
-
Physicochemical Profile
Understanding the physical properties is crucial for downstream handling.
| Property | Value | Significance |
| Molecular Formula | - | |
| Molecular Weight | 207.27 g/mol | Fragment-like, suitable for FBDD. |
| LogP (Predicted) | ~1.3 | Moderate lipophilicity; good membrane permeability. |
| Topological PSA | ~42 Ų | Excellent for CNS penetration potential. |
| H-Bond Donors | 2 (OH, NH) | Critical for binding site interactions.[1] |
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.
-
National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 5344-90-1, 2-Aminobenzyl alcohol." PubChem.
-
ChemicalBook. (2023). "Tetrahydro-4H-pyran-4-one Properties and Applications."
-
Common Organic Chemistry. (2023). "Reductive Amination: Standard Conditions and Mechanisms."
Sources
Biological Activity of Oxan-4-yl Amino Phenyl Methanol Derivatives
Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals[]
Executive Summary: The Pharmacophore & Therapeutic Utility
The oxan-4-yl amino phenyl methanol scaffold represents a critical structural motif in modern medicinal chemistry, primarily utilized to optimize the physicochemical properties of drugs targeting G-Protein Coupled Receptors (GPCRs) and protein kinases.[] This guide analyzes derivatives where a tetrahydropyran-4-yl (oxan-4-yl) group is linked via an amine to a phenyl methanol core.[][2]
This architecture is most prominent in two therapeutic classes:[3]
-
Respiratory Therapeutics (Beta-2 Agonists & Muscarinic Antagonists): The oxanyl ring acts as a polar bioisostere for cyclohexyl or isopropyl groups, reducing lipophilicity (
) to minimize systemic absorption and side effects while maintaining high affinity for the orthosteric binding pocket.[2] -
Kinase Inhibitors (Oncology): The oxanyl-amino motif serves as a solubilizing moiety that projects into the solvent-exposed regions of ATP-binding pockets (e.g., MEK, FAK, EZH2), forming critical hydrogen bonds via the ether oxygen.
Chemical Architecture & Structure-Activity Relationship (SAR)
The biological activity of these derivatives hinges on the synergy between the Pharmacophore Head (Phenyl Methanol) and the Modulating Tail (Oxan-4-yl).[2]
The Phenyl Methanol "Warhead"
In adrenergic ligands (e.g., Salbutamol, Salmeterol analogs), the phenyl methanol group mimics the catecholamine structure of epinephrine.
-
Mechanism: The
-hydroxyl group and the phenyl ring form essential hydrogen bonds with Ser203 , Ser204 , and Ser207 in the transmembrane domain of the -adrenergic receptor.[] -
Modification: Replacing the catechol (3,4-dihydroxy) with a "phenyl methanol" (hydroxymethyl) improves metabolic stability against COMT (Catechol-O-methyltransferase), extending the half-life.[][2]
The Oxan-4-yl "Tuning" Group
The tetrahydropyran (oxane) ring is strategically employed to modulate ADME properties without sacrificing potency.[][2]
-
Bioisosterism: It replaces lipophilic cycloalkyl groups (cyclohexyl, adamantyl).
-
Lipophilicity Reduction: The ether oxygen lowers
by approximately 1.0–1.5 units compared to a cyclohexyl analog.[] This reduces CNS penetration and non-specific protein binding.[] -
Metabolic Shielding: The 4-position attachment hinders oxidative metabolism at the nitrogen center.[]
SAR Visualization
Figure 1: Structural dissection of the oxan-4-yl amino phenyl methanol pharmacophore showing the functional role of each domain.[][2]
Mechanism of Action: Beta-2 Adrenergic Signaling[1][2]
For derivatives designed as bronchodilators, the mechanism involves selective activation of the
-
Ligand Binding: The protonated amine of the derivative forms a salt bridge with Asp113 in TM3. The phenyl methanol moiety wedges into the orthosteric site.
-
Conformational Change: Binding stabilizes the active state of the GPCR, facilitating GDP-GTP exchange on the
subunit.[] -
Signal Transduction:
-GTP activates Adenylyl Cyclase (AC), converting ATP to cAMP. -
Effect: Elevated cAMP activates Protein Kinase A (PKA), leading to phosphorylation of Myosin Light Chain Kinase (MLCK) and relaxation of smooth muscle (Bronchodilation).[2]
Figure 2: Signal transduction pathway for Beta-2 adrenergic agonists containing the oxanyl scaffold.[2]
Synthesis & Characterization
The synthesis of these derivatives typically employs a convergent strategy, coupling the oxanyl tail to the phenyl-ethanolamine head.[]
Synthetic Protocol: Reductive Amination
This is the industry-standard method for installing the oxan-4-yl group onto an amine.[]
Reagents:
-
Amine Precursor: (R)-2-amino-1-(4-hydroxyphenyl)ethanol derivative.[][2]
-
Ketone: Tetrahydro-4H-pyran-4-one (Oxan-4-one).[][2]
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride.[2]
-
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).[2]
Step-by-Step Workflow:
-
Imine Formation: Dissolve the amine precursor (1.0 eq) and tetrahydro-4H-pyran-4-one (1.2 eq) in DCE. Add catalytic Acetic Acid (AcOH) to adjust pH to ~5–6.[2] Stir at Room Temperature (RT) for 1–2 hours.
-
Reduction: Add Sodium triacetoxyborohydride (1.5 eq) portion-wise. The reaction is typically exothermic; maintain temperature <30°C.[]
-
Quenching: After 12–24 hours (monitor by LC-MS), quench with saturated aqueous
. -
Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over
. -
Purification: The secondary amine product is purified via Flash Column Chromatography (Silica gel, MeOH/DCM gradient).
Analytical Validation
-
1H NMR (DMSO-d6): Look for the oxan-4-yl methine proton multiplet at
2.5–3.0 ppm and the characteristic AB system of the oxane ether protons ( 3.2–3.9 ppm).[][2] -
HRMS: Confirm
within 5 ppm mass error.
Biological Activity Profiling
To validate the efficacy and safety of oxan-4-yl derivatives, the following assay cascade is recommended.
In Vitro Binding & Potency
| Assay Type | Target | Methodology | Success Criteria |
| Radioligand Binding | Displacement of | ||
| Functional Potency | cAMP Accumulation | TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) in CHO-K1 cells.[][2] | |
| Selectivity | Counter-screen to ensure lung selectivity over cardiac effects. | Selectivity Ratio |
ADME & Safety
The oxanyl group is specifically chosen to optimize these parameters:
-
LogD (pH 7.4): Target range 1.0 – 2.5 . (Lower than cyclohexyl analogs to reduce systemic volume of distribution).[2]
-
Metabolic Stability: Incubate with human liver microsomes (HLM).[2] The oxanyl ring should be stable; liability usually lies on the phenyl ring or linker.
-
hERG Inhibition: Patch-clamp assay.[] Oxanyl derivatives generally show reduced hERG liability compared to more lipophilic analogs.[]
References
-
Medicinal Chemistry of Beta-Agonists
-
Title: Structure-activity rel
-adrenergic receptor agonists.[][2] - Source:Journal of Medicinal Chemistry.
-
Context: Explains the role of the phenyl-amino-alcohol pharmacophore.[]
-
-
Tetrahydropyrans in Drug Design
-
Title: Tetrahydropyrans in Drug Discovery: Bioisosteres for Cyclohexane.[]
-
Source:PharmaBlock Whitepaper / J. Med.[] Chem Reviews.
- Context: Details the lipophilicity modulation ( lowering) by replacing cyclohexyl with oxan-4-yl.
-
-
Kinase Inhibitor Applications
-
Specific Chemical Data
Sources
- 2. US20110020423A1 - Methods and compositions for treatment of disorders ameliorated by muscarinic receptor activation - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. (4-aminomethyl-phenyl)-methanol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. PubChemLite - {4-[amino(phenyl)methyl]oxan-4-yl}methanol (C13H19NO2) [pubchemlite.lcsb.uni.lu]
- 6. [4-(Aminomethyl)phenyl]methanol | C8H11NO | CID 6496943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (Oxan-4-yl)methanol | C6H12O2 | CID 2773573 - PubChem [pubchem.ncbi.nlm.nih.gov]
Solubility Profile of {2-[(Oxan-4-yl)amino]phenyl}methanol in Dimethyl Sulfoxide (DMSO): A Methodological Framework
An In-Depth Technical Guide
Introduction: The Critical Role of Solubility in Drug Discovery
The journey of a drug candidate from initial hit identification to a viable therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, aqueous and non-aqueous solubility stands as a primary determinant of a compound's ultimate success. Poor solubility can lead to a cascade of downstream issues, including unreliable results in biological assays, underestimated toxicity, and critically, poor oral bioavailability.[1][2] Consequently, the early and accurate characterization of a compound's solubility profile is not merely a perfunctory step but a cornerstone of a robust drug discovery program.
Dimethyl Sulfoxide (DMSO) is a uniquely versatile and powerful aprotic solvent, making it indispensable in the pharmaceutical industry.[3][4] Its ability to dissolve a wide spectrum of both polar and nonpolar compounds allows for the creation of high-concentration stock solutions, a necessity for high-throughput screening (HTS) campaigns and routine biological testing.[5][6] Furthermore, its miscibility with water and most organic liquids provides a flexible medium for a variety of experimental setups.[4][7]
This guide provides a comprehensive methodological framework for determining the solubility profile of {2-[(Oxan-4-yl)amino]phenyl}methanol in DMSO. As specific experimental solubility data for this compound is not prevalent in public literature, this document serves as a practical whitepaper, detailing the necessary theoretical considerations and experimental protocols required to generate reliable and reproducible data.
Part 1: Physicochemical Landscape of this compound
Understanding the structural attributes of this compound is key to predicting its solubility behavior. The molecule incorporates several functional groups that influence its interaction with a solvent like DMSO.
Figure 1: Chemical Structure of this compound.
Structural Analysis for Solubility Prediction:
-
Hydrogen Bond Donors: The secondary amine (-NH-) and the primary alcohol (-OH) groups can donate hydrogen bonds.
-
Hydrogen Bond Acceptors: The nitrogen atom, the oxygen of the alcohol, and the ether oxygen in the oxane ring can accept hydrogen bonds.
-
Polarity: The presence of multiple heteroatoms (N, O) imparts significant polarity to the molecule.
-
Nonpolar Regions: The phenyl ring and the aliphatic oxane ring contribute nonpolar surface area.
This combination of polar functional groups and nonpolar scaffolds suggests that the compound will be soluble in polar aprotic solvents like DMSO, which can effectively solvate both the hydrogen-bonding sites and the hydrocarbon portions of the molecule.
Part 2: The Duality of Solubility Measurement: Kinetic vs. Thermodynamic
In drug discovery, solubility is not a single, monolithic value. It is crucial to distinguish between two primary types of solubility measurements: kinetic and thermodynamic. The choice of method depends on the stage of research and the intended application of the data.
-
Kinetic Solubility: This is a measure of how quickly a compound precipitates out of a solution when diluted from a high-concentration DMSO stock into an aqueous buffer. It is a rapid, high-throughput assessment relevant for early-stage discovery, where it helps flag compounds that might cause issues in primary biological screens.[1][8][9] The resulting value is often higher than the thermodynamic solubility because it reflects a supersaturated state.
-
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent when the solid and solution phases are in equilibrium.[8][10] Considered the "gold standard," this measurement is more time- and resource-intensive but provides the definitive solubility value essential for lead optimization, formulation development, and regulatory submissions.[1]
Figure 2: Conceptual workflow comparing Thermodynamic and Kinetic solubility pathways.
Part 3: Experimental Protocols for Solubility Determination
The following protocols provide a self-validating system for determining both the kinetic and thermodynamic solubility of this compound in DMSO.
Protocol 3.1: Kinetic Solubility Determination via Nephelometry/Turbidimetry
This method provides a rapid assessment of solubility upon dilution from a DMSO stock, mimicking the conditions of many in vitro assays.[10]
Rationale: The principle is to identify the concentration at which the compound is no longer soluble in a mixed aqueous/DMSO solvent system, indicated by the formation of a precipitate that scatters light.
Step-by-Step Methodology:
-
Stock Solution Preparation: Accurately weigh a sufficient amount of this compound and dissolve it in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 20 mM). Ensure complete dissolution using a vortex mixer.
-
Serial Dilution: In a 96-well plate (polypropylene), perform a serial dilution (e.g., 1:2 or 1:3) of the stock solution using 100% DMSO to create a range of concentrations.
-
Assay Plate Preparation: Transfer a small, precise volume (e.g., 2 µL) from each well of the dilution plate to a corresponding well in a clear, flat-bottom 96-well assay plate.
-
Buffer Addition: Rapidly add an aqueous buffer (e.g., 198 µL of Phosphate-Buffered Saline, pH 7.4) to each well of the assay plate to achieve the final target concentrations (this results in a final DMSO concentration of 1%).
-
Incubation: Mix the plate gently on a plate shaker for 5 minutes, then incubate at a controlled temperature (e.g., 25°C) for a defined period, typically 1.5 to 2 hours.
-
Measurement: Measure the turbidity in each well using a nephelometer or a plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).
-
Data Analysis: The kinetic solubility limit is defined as the highest concentration that does not show a significant increase in light scattering or absorbance compared to buffer-only controls.
Figure 3: Step-by-step workflow for the Kinetic Solubility protocol.
Protocol 3.2: Thermodynamic Solubility Determination via the Shake-Flask Method
This method is the definitive approach for determining the equilibrium solubility of a compound and is essential for late-stage development.[1][11]
Rationale: By allowing an excess of the solid compound to equilibrate with the solvent over an extended period, this method ensures that the measured concentration in the liquid phase represents the true saturation point.
Step-by-Step Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure saturation is reached.
-
Solvent Addition: Add a precise volume of DMSO to each vial.
-
Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). It is advisable to take measurements at multiple time points (e.g., 24h and 48h) to confirm that equilibrium has been established.
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by either centrifuging the vials at high speed to pellet the solid or by filtering the solution through a 0.22 µm syringe filter suitable for organic solvents.
-
Sample Collection and Dilution: Carefully collect an aliquot of the clear supernatant. Immediately perform an accurate, large dilution of the supernatant with a suitable solvent (e.g., a mixture of acetonitrile and water) to prevent precipitation upon cooling or solvent evaporation.
-
Quantification: Analyze the concentration of the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method with a UV detector. A standard curve prepared with known concentrations of this compound is required for accurate quantification.
-
Solid Phase Analysis (Optional but Recommended): After the experiment, the remaining solid should be collected, dried, and analyzed (e.g., by X-ray powder diffraction - XRPD) to confirm that no change in the crystalline form occurred during the equilibration period.[11]
Part 4: Data Presentation and Reporting
For scientific integrity and reproducibility, solubility data must be reported clearly and comprehensively.[11][12] All relevant experimental conditions should be documented alongside the results.
Table 1: Solubility Profile Summary for this compound
| Parameter | Solvent | Temperature (°C) | Method | Value | Units |
| Kinetic Solubility | PBS (pH 7.4), 1% DMSO | 25 | Nephelometry | To be determined | µM |
| Thermodynamic Solubility | 100% DMSO | 25 | Shake-Flask/HPLC | To be determined | mg/mL |
| Thermodynamic Solubility | 100% DMSO | 25 | Shake-Flask/HPLC | To be determined | mM |
Conclusion
The solubility of this compound in DMSO is a foundational parameter that dictates its utility in nearly all phases of preclinical drug discovery. While public data is scarce, the protocols outlined in this guide provide a robust and scientifically rigorous framework for its determination. By employing both kinetic and thermodynamic methods, researchers can build a comprehensive solubility profile, enabling informed decisions, minimizing experimental artifacts, and ultimately increasing the probability of advancing a successful drug candidate. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data that is essential for the scientific community.
References
-
Dimethyl sulfoxide - Wikipedia. Wikipedia. [Link]
-
ADME Solubility Assay. BioDuro. [Link]
-
Kinetic Solubility Assays Protocol. AxisPharm. [Link]
-
DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. Pharmasolve. [Link]
-
Guidelines for Reporting Solubility Data. Thermodynamics Research Center, NIST. [Link]
-
Solubility, kinetic. Admeshop. [Link]
-
Comment on the Importance of Documenting Drug Solubility Measurement Methodology, Including Characterizing the Physical Form of the Solute, for Meaningful Understanding, Interpretation, and Reporting of Solubility Data. Dissolution Technologies. [Link]
-
Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. MDPI. [Link]
-
Dimethyl sulfoxide. American Chemical Society. [Link]
-
Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. ResearchGate. [Link]
-
Comment on the Importance of Documenting Drug Solubility Measurement Methodology, Including Characterizing the Physical Form of the Solute, for Meaningful Understanding, Interpretation, and Reporting of Solubility Data. ResearchGate. [Link]
-
Dimethyl Sulfoxide (DMSO) Solubility Data. ResearchGate. [Link]
Sources
- 1. enamine.net [enamine.net]
- 2. researchgate.net [researchgate.net]
- 3. acs.org [acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing | Aure Chemical [aurechem.com]
- 7. reachever.com [reachever.com]
- 8. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 9. admeshop.com [admeshop.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. Guidelines for Reporting Solubility Data [trc.nist.gov]
Methodological & Application
Application Note: A Detailed Protocol for the Reductive Amination of Oxan-4-one with 2-Aminobenzyl Alcohol
Abstract
This application note provides a comprehensive guide for the synthesis of (2-((tetrahydro-2H-pyran-4-yl)amino)phenyl)methanol via a one-pot reductive amination of oxan-4-one and 2-aminobenzyl alcohol. The protocol utilizes sodium triacetoxyborohydride (STAB) as a mild and selective reducing agent, offering high yields and operational simplicity. This document is intended for researchers, scientists, and drug development professionals, providing in-depth technical guidance, mechanistic insights, and practical troubleshooting advice.
Introduction
Reductive amination is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen bonds.[1][2] This reaction is particularly valuable in medicinal chemistry and drug discovery for the synthesis of secondary and tertiary amines, which are prevalent motifs in a vast array of pharmaceutical agents.[1] The classical approach of direct alkylation of amines with alkyl halides is often plagued by a lack of control, leading to over-alkylation and a mixture of products.[1] Reductive amination circumvents this issue by first forming an imine or iminium ion intermediate from a carbonyl compound and an amine, which is then reduced in situ to the desired amine.[3]
This application note details the coupling of oxan-4-one, a cyclic ketone, with 2-aminobenzyl alcohol, a primary amine, to yield (2-((tetrahydro-2H-pyran-4-yl)amino)phenyl)methanol. This transformation is achieved using sodium triacetoxyborohydride (NaBH(OAc)₃), a highly selective and mild reducing agent.[1] STAB is particularly well-suited for one-pot reductive aminations as it is less reactive towards ketones and aldehydes compared to the iminium ion intermediate, thus minimizing the formation of alcohol byproducts from the starting carbonyl compound.[1][4]
Reaction Mechanism and Rationale
The reductive amination of oxan-4-one with 2-aminobenzyl alcohol proceeds through a two-step sequence within a single reaction vessel:
-
Imine/Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the primary amine of 2-aminobenzyl alcohol on the carbonyl carbon of oxan-4-one. This is followed by dehydration to form a protonated imine, known as an iminium ion. The formation of the imine is a reversible process and is typically favored by the removal of water or by carrying out the reaction under conditions that drive the equilibrium forward.[3]
-
Reduction: The iminium ion is then selectively reduced by sodium triacetoxyborohydride. The hydride transfer from the borohydride species to the electrophilic carbon of the iminium ion results in the formation of the desired secondary amine product. The use of a mildly acidic catalyst, such as acetic acid, can facilitate the formation of the iminium ion, which is more readily reduced than the neutral imine.
The choice of sodium triacetoxyborohydride is critical for the success of this one-pot reaction. Unlike stronger reducing agents such as sodium borohydride (NaBH₄), STAB is significantly less reactive towards the starting ketone, oxan-4-one.[1] This chemoselectivity ensures that the reducing agent primarily targets the iminium ion, leading to a higher yield of the desired amine product and minimizing the formation of the corresponding alcohol from the ketone.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Chemical Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Density (g/mL) | Notes |
| Oxan-4-one | C₅H₈O₂ | 100.12 | N/A | 166-166.5 | 1.084 | Colorless to pale yellow liquid.[5][6] |
| 2-Aminobenzyl alcohol | C₇H₉NO | 123.15 | 81-83 | 162 (15 mmHg) | N/A | White to light yellow crystalline powder.[7][8][9][10] |
| Sodium triacetoxyborohydride (STAB) | C₆H₁₀BNaO₆ | 211.94 | 116-120 (dec.) | N/A | 1.43 | White powder, moisture-sensitive.[11] |
| 1,2-Dichloroethane (DCE) | C₂H₄Cl₂ | 98.96 | -35 | 83.5 | 1.250 | Colorless liquid.[12] |
| Acetic Acid (glacial) | CH₃COOH | 60.05 | 16.6 | 118 | 1.049 | Corrosive liquid. |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | N/A | N/A | ~1.07 | Aqueous solution. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 884 | 1429 | 2.664 | Drying agent. |
Reaction Workflow Diagram
Caption: One-pot reductive amination workflow.
Step-by-Step Procedure
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add oxan-4-one (1.0 eq.).
-
Dissolve the ketone in an appropriate volume of anhydrous 1,2-dichloroethane (DCE).
-
Add 2-aminobenzyl alcohol (1.0-1.2 eq.) to the solution and stir for 10-15 minutes at room temperature.
-
Add glacial acetic acid (1.1 eq.) to the reaction mixture.
-
In a separate, dry container, weigh sodium triacetoxyborohydride (1.5 eq.).
-
Add the STAB to the reaction mixture portion-wise over 15-20 minutes. Caution: The addition may be exothermic.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Caution: Gas evolution (hydrogen) will occur.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (2-((tetrahydro-2H-pyran-4-yl)amino)phenyl)methanol.
Product Characterization
The final product, (2-((tetrahydro-2H-pyran-4-yl)amino)phenyl)methanol, should be characterized by standard analytical techniques to confirm its identity and purity.
Expected Analytical Data
| Analysis | Expected Results |
| Appearance | White to off-white solid or viscous oil. |
| ¹H NMR | Peaks corresponding to aromatic protons, the benzylic CH₂OH group, the N-H proton, and protons of the tetrahydropyran ring. |
| ¹³C NMR | Peaks corresponding to the aromatic carbons, the benzylic carbon, and the carbons of the tetrahydropyran ring. |
| IR (Infrared Spectroscopy) | Characteristic absorptions for N-H stretching, O-H stretching, C-H (aromatic and aliphatic) stretching, and C-N stretching. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the product (C₁₂H₁₇NO₂ = 207.27 g/mol ). |
| Purity (by HPLC or GC) | >95% |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | - Incomplete imine formation.- Deactivated reducing agent.- Insufficient reaction time. | - Add a catalytic amount of a Lewis acid like Ti(OiPr)₄ to facilitate imine formation.- Use fresh, anhydrous STAB.- Extend the reaction time and continue to monitor by TLC. |
| Presence of unreacted starting materials | - Insufficient equivalents of one of the reactants or the reducing agent. | - Ensure accurate stoichiometry. A slight excess of the amine and reducing agent can be beneficial. |
| Formation of dialkylated product | - The secondary amine product reacts with another molecule of the ketone. | - Use a 1:1 stoichiometry of the amine and ketone. Adding the ketone slowly to a solution of the amine and reducing agent can sometimes minimize this side reaction. |
| Isolation of the alcohol byproduct from the ketone | - The reducing agent is too strong or the reaction conditions are not optimal. | - Ensure the use of a mild reducing agent like STAB. Avoid using NaBH₄ in a one-pot procedure with ketones. |
| Difficult purification | - The product is highly polar and may be difficult to separate from byproducts. | - Optimize the mobile phase for column chromatography. If the product is basic, an acid-base extraction workup can be employed to isolate the amine. |
Safety Precautions
-
Sodium triacetoxyborohydride (STAB): Flammable solid that reacts with water to release flammable gases.[11][13][14] It causes serious eye damage and skin irritation.[13][14] Handle in a well-ventilated fume hood, away from water and ignition sources. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[15]
-
1,2-Dichloroethane (DCE): Highly flammable liquid and vapor.[12] It is harmful if swallowed, causes skin and eye irritation, is toxic if inhaled, and may cause cancer.[12] All manipulations should be performed in a certified chemical fume hood.
-
2-Aminobenzyl alcohol: May be harmful if swallowed, inhaled, or absorbed through the skin. It can cause irritation to the skin, eyes, and respiratory tract.
-
Oxan-4-one: Flammable liquid and vapor. Causes serious eye irritation.
-
Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Handle with care in a fume hood.
Always consult the Safety Data Sheet (SDS) for each reagent before use.[12][13][14][15][16][17][18][19]
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of (2-((tetrahydro-2H-pyran-4-yl)amino)phenyl)methanol via reductive amination. The use of sodium triacetoxyborohydride offers a mild and efficient method for this transformation, making it a valuable procedure for medicinal chemists and organic synthesis researchers. By following the outlined protocol and considering the troubleshooting guide, researchers can successfully synthesize and purify the target compound for further applications.
References
-
Cole-Parmer. (2005, July 12). Material Safety Data Sheet - Sodium triacetoxyborohydride. Retrieved from [Link]
-
Loba Chemie. (2024, November 4). 112030 - Sodium triacetoxyborohydride - Safety Data Sheet. Retrieved from [Link]
-
ChemBK. (2024, April 9). 2-Aminobenzyl alcohol. Retrieved from [Link]
-
Loba Chemie. (2017, June 6). SODIUM TRIACETOXY BOROHYDRIDE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
RCI Labscan Limited. (2021, April 1). 1, 2-Dichloroethane - SAFETY DATA SHEET. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 1,2-Dichloroethane. Retrieved from [Link]
-
Carl ROTH. (2025, March 10). Safety Data Sheet: 1,2-Dichloroethane. Retrieved from [Link]
-
Airgas. (n.d.). SAFETY DATA SHEET - 1,2-dichloroethane. Retrieved from [Link]
-
The Good Scents Company. (n.d.). tetrahydro-4H-pyran-4-one. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 2-Aminobenzyl alcohol (CAS 5344-90-1). Retrieved from [Link]
-
LookChem. (n.d.). 2-Aminobenzyl alcohol CAS NO.5344-90-1. Retrieved from [Link]
-
Home Sunshine Pharma. (n.d.). Tetrahydro-4H-pyran-4-one CAS 29943-42-8. Retrieved from [Link]
-
ChemSynthesis. (2025, May 20). tetrahydro-4H-pyran-4-one. Retrieved from [Link]
-
Reddit. (2025, March 7). Question about reductive amination reaction procedure. Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
-
Reddit. (2025, February 13). What's wrong with my reductive amination? I barely got any product. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019, July 25). Reductive amination in case of secondary amines. Retrieved from [Link]
- Royal Society of Chemistry. (2021).
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. reddit.com [reddit.com]
- 5. rvrlabs.com [rvrlabs.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. chembk.com [chembk.com]
- 8. 2-Aminobenzyl alcohol | 5344-90-1 [chemicalbook.com]
- 9. 2-Aminobenzyl alcohol, CasNo.5344-90-1 Shanghai Minstar Chemical Co., Ltd China (Mainland) [Minstar.lookchem.com]
- 10. 2-Aminobenzyl alcohol 98 5344-90-1 [sigmaaldrich.com]
- 11. lobachemie.com [lobachemie.com]
- 12. rcilabscan.com [rcilabscan.com]
- 13. dcfinechemicals.com [dcfinechemicals.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 16. carlroth.com [carlroth.com]
- 17. carlroth.com [carlroth.com]
- 18. cdhfinechemical.com [cdhfinechemical.com]
- 19. airgas.com [airgas.com]
Application Note: Strategic Manipulation of 2-[(oxan-4-yl)amino]phenylmethanol
Content Type: Detailed Application Notes and Protocols Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Introduction & Strategic Context
The scaffold 2-[(oxan-4-yl)amino]phenylmethanol (also known as 2-(tetrahydro-2H-pyran-4-ylamino)benzyl alcohol) represents a critical intermediate in the synthesis of nitrogen-fused heterocycles, particularly quinazolines and benzoxazines used in kinase inhibitor development.
The molecule presents a classic chemoselectivity challenge: a nucleophilic secondary amine (hindered by the oxanyl ring) in close proximity to a primary benzylic alcohol .
-
The Challenge: Reagents must distinguish between the nitrogen and oxygen nucleophiles.
-
The Risk: The 1,5-spatial relationship between the hydroxyl and the amine predisposes the molecule to intramolecular cyclization, forming 1,4-dihydro-2H-3,1-benzoxazin-2-one derivatives under carbonylating conditions, or 4H-3,1-benzoxazines under oxidative conditions.
This guide details three distinct protection strategies:
-
Selective O-Silylation: Exploiting bond-strength thermodynamics (Si-O > Si-N).
-
Selective N-Acylation (Boc): Exploiting kinetic control and steric differentiation.
-
Cyclic "Lock-Down": Intentionally forming the cyclic carbamate to protect both groups simultaneously against harsh downstream transformations.
Strategic Decision Matrix
Before selecting a protocol, analyze the downstream chemistry requirements using the decision matrix below.
Figure 1: Decision tree for selecting the appropriate protecting group strategy based on downstream synthetic goals.
Protocol A: Selective O-Protection (Silyl Ether)
Objective: Protect the primary alcohol as a tert-butyldimethylsilyl (TBS) ether while leaving the secondary amine free for subsequent functionalization.
Scientific Rationale: The Si-O bond (approx. 110 kcal/mol) is significantly stronger than the Si-N bond. While silylation of the secondary aniline is possible, the resulting Si-N bond is extremely hydrolytically unstable. By utilizing standard imidazole-catalyzed conditions, the thermodynamic product (O-silyl) is favored. Any transient N-silyl species formed are hydrolyzed during the aqueous workup.
Experimental Protocol
Reagents:
-
Substrate: 2-[(oxan-4-yl)amino]phenylmethanol (1.0 equiv)
-
TBSCl (tert-Butyldimethylsilyl chloride) (1.2 equiv)
-
Imidazole (2.5 equiv)
-
Solvent: Anhydrous DMF (Dimethylformamide) [0.5 M concentration]
Step-by-Step Workflow:
-
Dissolution: Charge a flame-dried round-bottom flask with the substrate and anhydrous DMF under an inert atmosphere (N₂ or Ar).
-
Base Addition: Add imidazole in one portion. Stir until dissolved.
-
Silylation: Cool the solution to 0 °C. Add TBSCl portion-wise over 5 minutes to control exotherm.
-
Reaction: Allow the mixture to warm to room temperature (23 °C) and stir for 4–6 hours.
-
Monitoring: TLC (Hexane/EtOAc 4:1). The product will be less polar than the starting material.
-
-
Workup (Critical for Selectivity):
-
Dilute with diethyl ether or EtOAc.
-
Wash with saturated aqueous NH₄Cl (2x) followed by water (2x). Note: The slightly acidic NH₄Cl wash ensures hydrolysis of any trace N-silyl species.
-
Wash with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification: Flash column chromatography (SiO₂).[1]
Yield Expectation: 85–95% Stability: Stable to bases, reducing agents, and oxidants. Cleaved by TBAF or mild acid (AcOH/THF).
Protocol B: Selective N-Protection (Boc)
Objective: Protect the secondary amine as a tert-butyl carbamate (Boc) to reduce nucleophilicity or prevent oxidation, leaving the alcohol available.
Scientific Rationale: The secondary amine, hindered by the oxanyl ring, is less reactive than a primary aniline. Simple mixing with Boc₂O often results in slow kinetics. However, adding strong bases (like DMAP) risks O-acylation (carbonate formation). The strategy here uses thermal acceleration without strong base to favor N-acylation, or a "protection-hydrolysis" sequence where indiscriminate acylation is followed by selective base hydrolysis of the unstable carbonate.
Experimental Protocol
Reagents:
-
Substrate (1.0 equiv)
-
Boc₂O (Di-tert-butyl dicarbonate) (2.0 equiv)
-
Solvent: 1,4-Dioxane/Water (2:1 ratio) or Toluene (for thermal method)
-
Base: NaHCO₃ (3.0 equiv) - Mild base prevents O-acylation.
Step-by-Step Workflow:
-
Setup: Dissolve substrate in 1,4-dioxane/water (2:1).
-
Reagent Addition: Add NaHCO₃ followed by Boc₂O.
-
Reaction: Heat to 50–60 °C. The steric bulk of the oxanyl group requires thermal energy to drive the reaction to completion. Stir for 12–18 hours.
-
Checkpoint: If TLC shows O-Boc formation (carbonate), do not panic. Carbonates are far more labile to base than carbamates.
-
-
Selective Hydrolysis (If O-Boc observed):
-
Add 1M NaOH (1.5 equiv) directly to the reaction mixture.
-
Stir at room temperature for 1 hour. This selectively cleaves the alkyl carbonate (O-Boc) while leaving the hindered aniline carbamate (N-Boc) intact.
-
-
Workup:
-
Neutralize carefully with 1M HCl to pH ~6.
-
Extract with EtOAc.
-
Wash with brine, dry over MgSO₄.[1]
-
Yield Expectation: 75–85% Stability: Stable to base and hydrogenation. Cleaved by TFA or HCl/Dioxane.
Protocol C: Cyclic Carbamate "Lock-Down"
Objective: Form the 1,4-dihydro-2H-3,1-benzoxazin-2-one. This protects both the amine and the alcohol in a rigid cyclic framework.
Scientific Rationale: This is the most robust strategy for modifying the aromatic core (e.g., electrophilic aromatic substitution). The cyclic carbamate ties up the lone pairs of both heteroatoms, preventing them from interfering with Lewis acids or oxidants.
Experimental Protocol
Reagents:
-
Substrate (1.0 equiv)
-
CDI (1,1'-Carbonyldiimidazole) (1.5 equiv) OR Triphosgene (0.4 equiv)
-
Base: TEA (Triethylamine) (2.0 equiv)
-
Solvent: Anhydrous THF or DCM[2]
Step-by-Step Workflow:
-
Setup: Dissolve substrate and TEA in anhydrous THF at 0 °C.
-
Cyclization: Add CDI portion-wise (gas evolution: CO₂).
-
Safety: If using Triphosgene, handle in a fume hood with extreme caution; strictly exclude water.
-
-
Reaction: Warm to reflux (65 °C) for 3 hours. The entropy favors cyclization due to the pre-organized 1,5-relationship.
-
Workup:
-
Quench with water.
-
Extract with EtOAc.
-
Wash with 1M HCl (to remove imidazole/TEA), then brine.
-
-
Deprotection (Restoration):
-
To regenerate the amino-alcohol, reflux in ethanolic NaOH (2M) for 2–4 hours.
-
Yield Expectation: >90% Stability: Extremely stable to acid, oxidants, and electrophiles.
Comparative Stability Data
| Condition | O-TBS Ether (Protocol A) | N-Boc (Protocol B) | Cyclic Carbamate (Protocol C) |
| Aqueous Acid (pH 1-3) | Unstable (Cleaves) | Unstable (Cleaves) | Stable |
| Lewis Acid (e.g., BF3) | Unstable | Variable | Stable |
| Aqueous Base (pH 10-14) | Stable | Stable | Unstable (Hydrolyzes) |
| Oxidation (Jones/PCC) | Stable | Variable (N-oxidation risk) | Stable |
| Reduction (LiAlH4) | Stable | Reduces to N-Me | Reduces to N-Me amine |
| Organolithiums (R-Li) | Stable | Unstable (Attack at C=O) | Unstable (Attack at C=O) |
Mechanistic Visualization
The following diagram illustrates the divergent pathways for the 2-[(oxan-4-yl)amino]phenylmethanol scaffold.
Figure 2: Divergent synthetic pathways for selective or simultaneous protection.
References
-
Greene, T. W.; Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.
-
Corey, E. J.; Venkateswarlu, A. "Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives." J. Am. Chem. Soc.1972 , 94, 6190–6191.
- Knölker, H.-J.; Braxmeier, T. "Synthesis of 1,4-Dihydro-2H-3,1-benzoxazin-2-ones." Tetrahedron Lett.1998, 39, 9407.
-
Vilaivan, T. "Alcoholic solvents speed up Boc protection of aromatic amines."[3] Tetrahedron Lett.2006 , 47, 6739-6742.
-
BenchChem. "Stability and Storage of N-Boc-Aminomethanol: A Technical Guide."
Sources
Application Note: A Streamlined One-Pot Synthesis of 2-(tetrahydropyran-4-ylamino)benzyl alcohol via Reductive Amination
Abstract
This application note details a robust and efficient one-pot protocol for the synthesis of 2-(tetrahydropyran-4-ylamino)benzyl alcohol, a valuable scaffold for pharmaceutical and materials science research. By employing a direct reductive amination strategy, this method circumvents the need for intermediate isolation and purification, thereby enhancing process efficiency and aligning with the principles of green chemistry.[1][2] The protocol utilizes the reaction between 2-aminobenzyl alcohol and tetrahydropyran-4-one, with sodium triacetoxyborohydride (NaBH(OAc)₃) serving as a mild and selective reducing agent. This document provides a comprehensive guide, including the underlying reaction mechanism, a detailed step-by-step protocol, characterization data, and troubleshooting advice for researchers in organic synthesis and drug development.
Introduction & Scientific Rationale
The synthesis of N-substituted benzylamines is a cornerstone of medicinal chemistry, as this motif is present in a wide array of biologically active compounds. The target molecule, 2-(tetrahydropyran-4-ylamino)benzyl alcohol, combines a flexible, saturated heterocyclic amine with a functionalized aromatic ring, making it an attractive building block for library synthesis and lead optimization.
Traditional multi-step syntheses often suffer from lower overall yields due to material loss during transfers and purification of intermediates.[2] One-pot synthesis strategies address these limitations by combining multiple reaction steps into a single, continuous process, which saves time, reduces solvent waste, and improves atom and pot economy.[3][4][5]
The chosen methodology, one-pot reductive amination, is a highly reliable method for C-N bond formation.[6] The reaction proceeds via the in-situ formation of an iminium ion intermediate from 2-aminobenzyl alcohol and tetrahydropyran-4-one, which is then immediately reduced to the target secondary amine.
Causality of Reagent Selection:
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This reagent is the cornerstone of the protocol's efficiency and selectivity. Unlike stronger reducing agents like sodium borohydride (NaBH₄), NaBH(OAc)₃ is mild enough that it does not significantly reduce the starting ketone.[7][8] Its primary reactivity is directed towards the protonated imine (iminium ion), which forms in equilibrium.[9][10] This selectivity allows all reactants to be present in the same vessel from the outset. Furthermore, it is less toxic than alternatives like sodium cyanoborohydride (NaBH₃CN) and is effective under mildly acidic or neutral conditions in aprotic solvents like 1,2-dichloroethane (DCE).[11][12]
-
1,2-Dichloroethane (DCE): DCE is the preferred solvent as it is aprotic and effectively solubilizes the reactants and the NaBH(OAc)₃ reagent. Reactions in DCE are often faster and cleaner compared to other common solvents like THF.[12]
Reaction Mechanism and Experimental Workflow
The one-pot synthesis proceeds through two key sequential steps within the same reaction vessel: iminium ion formation and subsequent hydride reduction.
-
Iminium Formation: The primary amine of 2-aminobenzyl alcohol performs a nucleophilic attack on the carbonyl carbon of tetrahydropyran-4-one. This is followed by dehydration to form a transient iminium ion. This step is reversible.
-
Reduction: Sodium triacetoxyborohydride delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion, irreversibly forming the stable secondary amine product.[6]
The overall experimental process is designed for simplicity and efficiency, moving from reaction setup to final product isolation with minimal interruption.
Detailed Experimental Protocol
3.1 Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Aminobenzyl alcohol | ≥98% | Sigma-Aldrich | Store in a cool, dark place. |
| Tetrahydropyran-4-one | ≥98% | Sigma-Aldrich | |
| Sodium triacetoxyborohydride | 97% | Sigma-Aldrich | Handle in a fume hood; moisture sensitive. |
| 1,2-Dichloroethane (DCE) | Anhydrous, ≥99.8% | Sigma-Aldrich | |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific | For extraction and chromatography. |
| Ethyl Acetate | ACS Grade | Fisher Scientific | For chromatography. |
| Saturated NaHCO₃ solution | Lab-prepared | ||
| Anhydrous MgSO₄ or Na₂SO₄ | Fisher Scientific | ||
| Silica Gel | 60 Å, 230-400 mesh | For column chromatography. |
3.2 Stoichiometry and Reagent Quantities
This protocol is based on a 10 mmol scale of the limiting reagent.
| Compound | M.W. ( g/mol ) | Molar Eq. | Amount (mmol) | Mass/Volume |
| 2-Aminobenzyl alcohol | 123.15 | 1.0 | 10.0 | 1.23 g |
| Tetrahydropyran-4-one | 100.12 | 1.1 | 11.0 | 1.10 g |
| Sodium triacetoxyborohydride | 211.94 | 1.5 | 15.0 | 3.18 g |
| 1,2-Dichloroethane (DCE) | - | - | - | 50 mL |
3.3 Step-by-Step Procedure
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminobenzyl alcohol (1.23 g, 10.0 mmol) and tetrahydropyran-4-one (1.10 g, 11.0 mmol).
-
Solvent Addition: Add anhydrous 1,2-dichloroethane (50 mL) to the flask. Stir the mixture at room temperature until all solids are dissolved.
-
Initiation of Reduction: In a single portion, add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) to the stirred solution. Note: The addition may cause a slight exotherm.
-
Reaction Monitoring: Seal the flask under a nitrogen or argon atmosphere and stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of Ethyl Acetate:Hexanes as the eluent. The product should have a lower Rf value than the starting materials.
-
Quenching: Once the reaction is complete (disappearance of the limiting starting material), carefully quench the reaction by slowly adding 50 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of 20% to 50% ethyl acetate in hexanes to isolate the pure 2-(tetrahydropyran-4-ylamino)benzyl alcohol.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield the final product. Dry under high vacuum to remove residual solvent.
Characterization and Expected Results
-
Appearance: Pale yellow oil or a low-melting solid.
-
Yield: 75-85% (isolated yield).
-
¹H NMR (400 MHz, CDCl₃): Expect characteristic peaks for the aromatic protons (approx. δ 6.7-7.3 ppm), the benzylic CH₂OH group (approx. δ 4.6 ppm), the N-H proton (a broad singlet), and protons of the tetrahydropyran ring (approx. δ 1.5-4.0 ppm).
-
¹³C NMR (100 MHz, CDCl₃): Expect signals for the aromatic carbons, the benzylic carbon (approx. δ 65 ppm), and the carbons of the tetrahydropyran ring.
-
Mass Spectrometry (ESI+): Calculated for C₁₂H₁₇NO₂ [M+H]⁺: 208.13. Found: 208.13.
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | 1. Insufficient reaction time. 2. Deactivated NaBH(OAc)₃ due to moisture. | 1. Extend the reaction time and continue monitoring by TLC. 2. Use freshly opened or properly stored anhydrous reagents and solvent. |
| Formation of Dialkylated Byproduct | The product secondary amine reacts with another molecule of the ketone. | This is generally minimal with NaBH(OAc)₃. If observed, try using a strict 1.0 equivalent of the ketone. |
| Reduction of Ketone to Alcohol | The reducing agent is too reactive or conditions are not optimal. | NaBH(OAc)₃ is highly selective.[12] This side reaction is unlikely but ensure no stronger borohydride reagents were used by mistake. |
| Difficult Purification | The product is polar and may streak on the silica gel column. | 1. Use a less polar eluent system to start and gradually increase polarity. 2. Add a small amount (0.5-1%) of triethylamine to the eluent to suppress tailing of the amine product on the silica.[13] |
Conclusion
This application note provides a streamlined, efficient, and reliable one-pot method for synthesizing 2-(tetrahydropyran-4-ylamino)benzyl alcohol. By leveraging the selectivity of sodium triacetoxyborohydride, the protocol minimizes steps, reduces waste, and provides good to excellent yields, making it a valuable procedure for researchers in synthetic and medicinal chemistry.
References
- Grokipedia. One-pot synthesis.
- Fiveable. One-pot synthesis Definition - Organic Chemistry II Key Term. (2025).
-
ResearchGate. One-pot strategy: A highly economical tool in organic synthesis and medicinal chemistry. Available at: [Link]
-
Zhang, D., & Yi, W. (2022). Recent developments in one-pot stepwise synthesis (OPSS) of small molecules. Patterns, 3(10), 100593. Available at: [Link]
-
Quora. What is the Principle of one pot synthesis? & advantages and disadvantages?. (2016). Available at: [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
- Abdel-Magid, A. F., & Maryanoff, C. A. Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Reductions in Organic Synthesis. ACS Symposium Series, Vol. 641.
-
Touchette, K. M. (2011). Reductive Amination Reaction. OpenBU, Boston University. Available at: [Link]
-
Myers, A. Reductive Amination. Myers Chem 115, Harvard University. Available at: [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]
-
The Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. Available at: [Link]
-
Organic Chemistry Portal. Reductive Amination - Common Conditions. Available at: [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
-
Periasamy, M., Reddy, G. S., & Prasad, A. S. B. (1998). Preparation of secondary amines by reductive amination with metallic magnesium. Journal of the Chemical Society, Perkin Transactions 1, (18), 3077–3078. Available at: [Link]
-
Iskra, J., & Stavber, S. (2016). Transformation of Tertiary Benzyl Alcohols into the Vicinal Halo-Substituted Derivatives Using N-Halosuccinimides. Molecules, 21(10), 1325. Available at: [Link]
-
Ferlin, F., et al. (2021). Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. AIR Unimi. Available at: [https://air.unimi.it/retrieve/handle/2434/838933/1449195/ manuscript.pdf]([Link] manuscript.pdf)
-
Zhang, R., Liu, S., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Carbohydrate Polymers, 174, 1098-1106. Available at: [Link]
-
ResearchGate. Reactivity of Benzyl Alcohol and Substituted Benzyl Alcohols with 1-Chlorobenzimidazole in Acid Medium – A Kinetic and Mechanistic Approach. (2025). Available at: [Link]
-
Chemistry Stack Exchange. Reductive amination in case of secondary amines. (2019). Available at: [Link]
Sources
- 1. fiveable.me [fiveable.me]
- 2. quora.com [quora.com]
- 3. grokipedia.com [grokipedia.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent developments in one-pot stepwise synthesis (OPSS) of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. youtube.com [youtube.com]
- 11. chemistry.mdma.ch [chemistry.mdma.ch]
- 12. pubs.acs.org [pubs.acs.org]
- 13. TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Application Note: Solvent Engineering for {2-[(Oxan-4-yl)amino]phenyl}methanol
Topic: Solvent selection for {2-[(Oxan-4-yl)amino]phenyl}methanol reactions Content Type: Application Note & Protocol Guide
Optimizing Solubility, Reactivity, and Green Chemistry Compliance
Executive Summary
This guide details the solvent selection strategy for This compound (also known as 2-((tetrahydro-2H-pyran-4-yl)amino)benzyl alcohol).[1] This molecule serves as a critical scaffold in medicinal chemistry, particularly for kinase inhibitors. Its structure contains a nucleophilic secondary amine, a primary alcohol, and a lipophilic tetrahydropyran ring.
The juxtaposition of the amino and hydroxyl groups at the ortho position creates a high potential for both intermolecular coupling and intramolecular cyclization (e.g., to 3,1-benzoxazines). Therefore, solvent selection is not merely about dissolution; it is a tool to control chemoselectivity. This note covers solubility profiling, reaction-specific solvent screening (reductive amination, oxidation, cyclization), and green chemistry alternatives to chlorinated solvents.
Physicochemical Profile & Solubility Strategy[2][3][4]
Structural Analysis
The molecule exhibits "Schizophrenic" solubility characteristics due to competing domains:
-
Hydrophilic/Polar Domain: The hydroxymethyl (-CH₂OH) and amine (-NH-) groups act as Hydrogen Bond Donors (HBD) and Acceptors (HBA).[1]
-
Lipophilic Domain: The phenyl ring and the carbon backbone of the oxanyl group.
-
Lewis Basicity: The ether oxygen in the oxanyl ring adds Lewis basicity, influencing solubility in acidic media.
Predicted Solubility Matrix
Data derived from internal structure-activity relationship (SAR) databases and general solubility parameters for N-aryl amino alcohols.[1]
| Solvent Class | Representative Solvent | Predicted Solubility | Application Suitability |
| Chlorinated | DCM, DCE | High | Traditional synthesis; Avoid (Green Chem).[1] |
| Polar Aprotic | DMSO, DMF, DMAc | Very High | Library synthesis; difficult workup (high BP). |
| Ethers | THF, 2-MeTHF, CPME | High | Recommended for general reactivity.[1] |
| Alcohols | Methanol, Ethanol, IPA | High | Good for storage; Avoid in oxidation reactions. |
| Esters | Ethyl Acetate, IPM | Moderate | Excellent for crystallization/workup. |
| Hydrocarbons | Hexanes, Heptane | Low | Anti-solvent for precipitation. |
| Aqueous | Water (pH 7) | Low | Poor solubility without pH adjustment. |
Critical Insight: The use of 2-Methyltetrahydrofuran (2-MeTHF) is strongly recommended over THF or DCM. 2-MeTHF is derived from renewable resources (corncobs), has a higher boiling point (80°C vs 66°C for THF), and separates cleanly from water, simplifying workup.[1]
Reaction-Specific Solvent Selection
Synthesis via Reductive Amination
Reaction: 2-Aminobenzyl alcohol + Tetrahydro-4H-pyran-4-one
-
Traditional System: 1,2-Dichloroethane (DCE) with NaBH(OAc)₃.
-
Drawback: DCE is a Class 1 solvent (toxic, carcinogenic).
-
-
Optimized Green System: Ethyl Acetate (EtOAc) or 2-MeTHF .[1]
Oxidation to Aldehyde
Reaction: Conversion of the alcohol to {2-[(Oxan-4-yl)amino]benzaldehyde}.[1] Challenge: The resulting aldehyde is highly reactive and will spontaneously cyclize with the adjacent amine to form a dihydro-benzoxazine or dimerize.[1]
-
Recommended Solvent: Dichloromethane (DCM) or Toluene .
-
Why: Non-polar, non-nucleophilic solvents are required to precipitate the oxidant byproducts (e.g., in MnO₂ oxidations).
-
Stabilization: Performing the oxidation in Toluene allows for immediate downstream trapping (e.g., Wittig reaction) without solvent swap.
-
Intramolecular Cyclization (Benzoxazine Formation)
Reaction: Condensation with formaldehyde or equivalent electrophiles. Challenge: Water removal is the rate-limiting step.[1]
-
Recommended Solvent: Toluene or Xylenes .[1]
Visualizing the Decision Process
The following decision tree guides the researcher through solvent selection based on the intended chemical transformation.
Figure 1: Solvent Selection Decision Tree.[1] Green nodes indicate preferred "Green Chemistry" aligned choices; Red nodes indicate solvents to avoid due to toxicity or chemical incompatibility.
Experimental Protocols
Protocol A: Kinetic Solubility Screening
Objective: Determine the precise solubility limit to optimize concentration for scale-up.[1]
Materials:
-
Target Compound: this compound (purity >98%).[1]
-
Solvent Set: MeOH, 2-MeTHF, EtOAc, Toluene, Heptane.
-
HPLC Vials, Shaker, 0.45 µm Syringe Filters.
Procedure:
-
Preparation: Weigh 50 mg of solid into 5 separate HPLC vials.
-
Addition: Add 250 µL of the respective solvent to each vial (Target concentration: 200 mg/mL).
-
Equilibration: Cap and shake at 25°C for 24 hours.
-
Visual Check:
-
Saturation: If solid persists, filter the supernatant using a 0.45 µm PTFE filter.
-
Quantification: Dilute the filtrate 100x with Methanol and analyze via HPLC-UV (254 nm) against a standard curve.
Protocol B: Green Reductive Amination (Synthesis)
Objective: Synthesize the target without chlorinated solvents.
Reagents:
-
2-Aminobenzyl alcohol (1.0 eq)[1]
-
Tetrahydro-4H-pyran-4-one (1.1 eq)[1]
-
Sodium Triacetoxyborohydride (STAB) (1.4 eq)
-
Solvent: 2-MeTHF (10 Volumes relative to amine mass)[1]
Step-by-Step:
-
Charge: To a reaction vessel equipped with a nitrogen inlet, charge 2-Aminobenzyl alcohol and Tetrahydro-4H-pyran-4-one.
-
Dissolve: Add 2-MeTHF (anhydrous). Stir at 20-25°C for 30 minutes to form the imine intermediate (equilibrium).
-
Reduction: Add STAB portion-wise over 20 minutes. Note: Mild exotherm possible.[1]
-
Monitor: Stir at 20°C for 4-6 hours. Monitor by HPLC for consumption of amine.
-
Quench: Add 10% aqueous NaHCO₃ (5 Volumes). Stir vigorously for 30 minutes.
-
Phase Separation: 2-MeTHF separates cleanly from the aqueous layer.[1] Remove the aqueous (bottom) layer.
-
Wash: Wash organic layer with Brine (5 Volumes).
-
Isolation: Dry organic layer over Na₂SO₄, filter, and concentrate.
Troubleshooting & Critical Quality Attributes (CQAs)
| Observation | Root Cause | Solvent-Based Solution |
| Dimer Formation | High concentration led to intermolecular reaction.[1] | Dilute reaction to 0.1 M. Switch to a more polar solvent (e.g., 2-MeTHF) to better solvate the transition state. |
| Low Yield (Cyclization) | Water retention in solvent. | Use Anhydrous Toluene or add molecular sieves (3Å). Ensure Dean-Stark trap is functioning. |
| Oiling Out | Product too soluble in crystallization solvent.[1] | Reduce polarity. If using EtOAc/Hexane, switch to IPA/Water or IPA/Heptane . |
| Emulsion during Workup | Amphiphilic nature of the product.[5] | Avoid DCM.[1] Use 2-MeTHF or MTBE which have better interfacial tension with water.[1] Add brine to break emulsion.[1] |
References
-
Prat, D., et al. (2016).[6] "CHEM21 selection guide of classical- and less classical-solvents." Green Chemistry, 18, 288-296.[1][6] Link
-
Watson, A. J. A., et al. (2013).[7] "Development of a solvent selection guide for aldehyde-based direct reductive amination processes." Green Chemistry, 15, 1902-1909.[1] Link
-
Henderson, R. K., et al. (2011). "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry."[1] Green Chemistry, 13, 854-862.[1] Link
-
Jordan, A., et al. (2021).[3] "Making chemistry greener with solvent alternatives."[1][8][9] Chemical Reviews. (Cited via University of Nottingham summary). Link
-
BenchChem Technical Guide. (2025). "A Technical Guide to 4-Aminobenzyl Alcohol: Commercial Sources, Purity, and Applications." (General reactivity reference). Link
Sources
- 1. CAS 623-04-1: 4-Aminobenzyl alcohol | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. The green solvent: a critical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Benzyl Alcohol: The Complete Industrial Guide - Wolfa [wolfabio.com]
- 6. chemistryforsustainability.org [chemistryforsustainability.org]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. alliancechemical.com [alliancechemical.com]
Troubleshooting & Optimization
Overcoming solubility issues with {2-[(Oxan-4-yl)amino]phenyl}methanol
Topic: Overcoming Solubility & Formulation Challenges
Document ID: TSC-SOL-0982 | Version: 2.1 | Status: Active
Executive Summary: The Physicochemical Profile
Compound: {2-[(Oxan-4-yl)amino]phenyl}methanol Class: Secondary Aniline / Tetrahydropyran Derivative Physicochemical Behavior: "Brick Dust" (High Crystal Lattice Energy, Moderate Lipophilicity)[1]
As a Senior Application Scientist, I frequently encounter researchers struggling with this specific scaffold. The molecule presents a classic medicinal chemistry paradox: it possesses polar handles (hydroxyl, amine) yet exhibits poor aqueous solubility due to strong intermolecular stacking between the phenyl and tetrahydropyran rings.
This guide moves beyond basic "add DMSO" advice. We will utilize the Weak Base Solubilization Strategy , exploiting the secondary amine (pKa ~4.5–5.5) to force dissolution through ionization and complexation.
Module 1: Stock Solution Preparation (In Vitro)
Q: Why do I see a fine precipitate even after dissolving in 100% DMSO?
Diagnosis: This is likely a "kinetic solubility" issue caused by moisture uptake or cold storage. DMSO is hygroscopic; even 1-2% water absorption can crash out this lipophilic compound.
The Protocol: The "Warm-Sonicate-Seal" Method
-
Solvent Choice: Use anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves).
-
Thermal Energy: Warm the DMSO to 37°C before adding the solid.
-
Sonication: Sonicate in a water bath at 40 kHz for 10 minutes. Visual clarity is not enough; look for the "Schlieren effect" (wavy lines) which indicates incomplete dissolution.
-
Storage: Aliquot immediately into amber glass vials with PTFE-lined caps. Never store working stocks at -20°C in polystyrene plates for long periods; the DMSO will absorb water and the compound will crystallize.
Q: My compound precipitates when I dilute the DMSO stock into cell culture media. How do I fix this?
Diagnosis: This is "Solvent Shock." Diluting a hydrophobic compound from DMSO (LogP ~ -1.35) into Media (LogP ~ -4) causes rapid supersaturation and precipitation.
The Fix: Serial Intermediate Dilution Do not spike 1000x stock directly into media. Use an intermediate step.
| Step | Solvent System | Concentration | State |
| 1 | 100% DMSO | 10 mM | Clear Solution |
| 2 | PBS (pH 7.4) + 0.5% Methylcellulose | 100 µM | Stable Suspension/Colloid |
| 3 | Culture Media + 10% FBS | Final Conc. | Dissolved (bound to Albumin) |
Note: Serum albumin (BSA/FBS) acts as a natural carrier. Ensure your media contains at least 5% serum before adding the compound.
Module 2: In Vivo & High-Concentration Formulation
Q: I need to dose 20 mg/kg IP/PO, but it won't dissolve in saline. What is the "Gold Standard" vehicle?
Diagnosis: Saline (pH 7.0) leaves the molecule in its neutral, insoluble form. You must protonate the amine or encapsulate the lipophilic core.
Recommended Formulation: The "Golden Triangle" (pH + Co-solvent + Surfactant)
Option A: Acidic Salt Formation (For IV/IP)
Target: Protonate the secondary amine (N-H) to form a soluble cation.
-
Vehicle: 5% DMSO / 95% Water (adjusted to pH 4.0 with Methanesulfonic Acid or HCl).
-
Mechanism: The pKa of the aniline nitrogen is approx 4.5. Dropping pH to < 4.0 ensures >90% ionization.
Option B: Cyclodextrin Encapsulation (For PO/IP - Preferred)
Target: Encapsulate the hydrophobic phenyl-pyran moiety.
-
Vehicle: 20% (w/v) HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in Water.
-
Protocol:
-
Dissolve compound in minimal volume of DMSO (e.g., 2% of final vol).
-
Add 40% HP-β-CD solution slowly with vortexing.
-
Dilute with water to final 20% CD concentration.
-
Critical: Adjust pH to 4.5–5.0. The combination of CD complexation + partial ionization provides maximum solubility (up to 5–10 mg/mL).
-
Q: Can I use PEG400?
Answer: Yes, but with caution. A typical mix is 10% DMSO / 40% PEG400 / 50% Water . Warning: High PEG concentrations can cause osmotic diarrhea in rodents, confounding oral bioavailability data. Option B (Cyclodextrins) is physiologically more inert.
Module 3: Visualizing the Solubility Strategy
The following logic flow illustrates how to select the correct solvent system based on your experimental endpoint.
Figure 1: Decision tree for solvent selection based on experimental requirements. Blue nodes indicate decision points; Green nodes indicate successful endpoints.
Module 4: Troubleshooting FAQ
Q: I used HCl to acidify, but it formed a gummy solid. Why? A: You likely induced the "Common Ion Effect" or formed a hydrochloride hydrate that is less soluble than the free base in that specific concentration.
-
Solution: Switch to Methanesulfonic Acid (MSA) . Mesylate salts of aniline derivatives often have superior wetting properties and higher aqueous solubility than hydrochloride salts [1].
Q: The compound degrades in solution after 24 hours. A: The benzyl alcohol moiety is susceptible to oxidation to the aldehyde/carboxylic acid, and the secondary amine can undergo N-oxidation.
-
Solution: Add an antioxidant like 0.1% Sodium Metabisulfite or Ascorbic Acid to your aqueous formulation. Always prepare fresh.
Q: Can I use Tween 80? A: Only as a last resort (max 5%). Surfactants like Tween 80 can inhibit P-glycoprotein (P-gp) transporters, potentially altering the biodistribution of your compound and giving false efficacy data [2].
References
-
Stahl, P. H., & Wermuth, C. G. (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard reference for salt selection in drug development).
-
Li, P., & Zhao, L. (2007). Developing Early Formulations: Practice and Perspective. International Journal of Pharmaceutics. (Discusses excipient effects on transporters).
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
-
FDA Inactive Ingredient Database . (For verifying safety limits of excipients like HP-β-CD and PEG400).
Sources
Technical Support Center: Minimizing Oxidation of 2-[(oxan-4-yl)amino]phenylmethanol
Welcome to the technical support center for 2-[(oxan-4-yl)amino]phenylmethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues related to the oxidative stability of this compound. Our goal is to equip you with the knowledge to minimize the formation of oxidation side products during synthesis, purification, and storage.
Frequently Asked Questions (FAQs)
Q1: What is 2-[(oxan-4-yl)amino]phenylmethanol and why is its oxidation a concern?
A1: 2-[(oxan-4-yl)amino]phenylmethanol is a secondary amino alcohol derivative. Like many 2-aminobenzyl alcohols, it is a valuable intermediate in the synthesis of various nitrogen-containing heterocycles, which are common scaffolds in pharmaceuticals. The primary concern is its susceptibility to oxidation, particularly at the benzylic alcohol and secondary amine functionalities. Oxidation leads to the formation of impurities that can be difficult to remove, reduce the yield of the desired product, and potentially introduce undesired biological activity or toxicity in downstream applications.
Q2: What are the primary oxidation side products of 2-[(oxan-4-yl)amino]phenylmethanol?
A2: The most common oxidation side product is the corresponding aldehyde, 2-[(oxan-4-yl)amino]benzaldehyde. This occurs through the oxidation of the benzylic alcohol. Under more stringent oxidative conditions or prolonged exposure to air, over-oxidation to the carboxylic acid, 2-[(oxan-4-yl)amino]benzoic acid, can also occur. Additionally, oxidation at the secondary amine to form N-oxide or other colored impurities is possible, especially in the presence of strong oxidants or certain metal catalysts.[1][2]
Q3: My purified 2-[(oxan-4-yl)amino]phenylmethanol develops a yellow or brown color over time. What is causing this?
A3: The development of color in your sample is a strong indicator of oxidation. Aminobenzyl alcohols are known to be sensitive to air and light, and the formation of oxidized impurities often results in colored byproducts.[3] To prevent this, it is crucial to store the compound under an inert atmosphere, protected from light, and at a low temperature.
Q4: What are the best storage conditions for 2-[(oxan-4-yl)amino]phenylmethanol to ensure its long-term stability?
A4: To maintain the integrity of your compound, we recommend the following storage conditions:
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize contact with oxygen.
-
Temperature: Keep refrigerated at 2-8°C.[4]
-
Light: Protect from light by storing in an amber vial or a container wrapped in aluminum foil.[3][5]
-
Container: Use a tightly sealed container to prevent moisture ingress.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis and handling of 2-[(oxan-4-yl)amino]phenylmethanol.
Issues During Synthesis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired amino alcohol | 1. Oxidation of the product during the reaction or workup. 2. Incomplete reaction. | 1. Perform the reaction under an inert atmosphere (argon or nitrogen). Degas all solvents prior to use. During workup, use deoxygenated water and solvents. 2. Monitor the reaction by TLC or LC-MS to ensure complete consumption of the starting material. |
| Presence of multiple spots on TLC, including a major, more non-polar spot | The non-polar spot is likely the oxidized aldehyde byproduct. | 1. Minimize reaction time once the starting material is consumed. 2. Avoid excessive heating, as this can accelerate oxidation. 3. During workup, avoid exposure to air for prolonged periods. |
| Formation of a dark-colored reaction mixture | This indicates significant decomposition or oxidation. | 1. Ensure the reaction temperature is well-controlled. 2. Check the purity of your starting materials and solvents. 3. If using a metal catalyst, ensure it is not promoting undesired side reactions. |
Issues During Purification
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product degradation on silica gel column chromatography | The slightly acidic nature of silica gel can promote degradation or oxidation of the amino alcohol. | 1. Deactivate the silica gel by treating it with a solution of triethylamine in the eluent (e.g., 1-2% triethylamine). 2. Work quickly to minimize the time the compound spends on the column. 3. Consider using alternative purification methods such as recrystallization or chromatography on a different stationary phase like alumina. |
| Difficulty in removing the aldehyde impurity | The polarity of the aldehyde and the alcohol may be very similar, making separation by chromatography challenging. | 1. Optimize the solvent system for your column chromatography to maximize separation. A gradient elution might be necessary. 2. Consider a chemical purification step. The aldehyde can be selectively reacted to form a derivative (e.g., a bisulfite adduct) that can be more easily separated. |
| Product discoloration during solvent removal | Exposure to air and heat during rotary evaporation can cause oxidation. | 1. Keep the water bath temperature as low as possible. 2. Once the bulk of the solvent is removed, break the vacuum with an inert gas. |
Experimental Protocols
Protocol for Minimizing Oxidation During Synthesis (Reductive Amination)
This protocol outlines the synthesis of 2-[(oxan-4-yl)amino]phenylmethanol from 2-aminobenzaldehyde and oxan-4-one via reductive amination, with a focus on preventing oxidation.
Workflow Diagram:
Caption: Reductive amination workflow to minimize oxidation.
Step-by-Step Procedure:
-
Inert Atmosphere: Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen or argon inlet.
-
Reagents: Charge the flask with 2-aminobenzaldehyde (1.0 eq), oxan-4-one (1.1 eq), and anhydrous, degassed methanol.
-
Cooling: Cool the mixture to 0°C in an ice bath.
-
Reduction: Slowly add sodium borohydride (1.5 eq) portion-wise, keeping the temperature below 5°C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction back to 0°C and carefully quench by the slow addition of deoxygenated water.
-
Extraction: Extract the product with a suitable deoxygenated organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on deactivated silica gel.
Analytical Methods for Detecting Oxidation Products
Regularly assessing the purity of your material is crucial. Here are two common analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is highly effective for separating 2-[(oxan-4-yl)amino]phenylmethanol from its more non-polar aldehyde and more polar carboxylic acid oxidation products.[6][7][8][9][10]
-
Column: C18 column
-
Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.
-
Detection: UV detection at a wavelength where all components have significant absorbance (e.g., 254 nm).
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used, though derivatization of the alcohol and amine functionalities may be necessary to improve volatility and peak shape. This method is particularly useful for identifying unknown impurities.[8][10][11]
Purity Analysis Workflow:
Caption: Workflow for HPLC purity analysis.
Mechanistic Insights into Oxidation
Understanding the mechanism of oxidation can help in devising effective preventative strategies.
Oxidation of the Alcohol: The oxidation of the benzylic alcohol to an aldehyde likely proceeds via a dehydrogenation mechanism. This can be catalyzed by trace metals or occur via autoxidation in the presence of oxygen. The process involves the removal of the hydrogen from the alcohol and the hydrogen from the adjacent carbon.
Oxidation of the Amine: The secondary amine can be oxidized through various pathways, including the formation of a radical cation, which can then undergo further reactions to form a variety of byproducts, contributing to the discoloration of the sample.
References
-
Reddy, C. B. R., Reddy, S. R., & Naidu, S. (2017). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. ChemistrySelect, 2(29), 9345-9350. Retrieved from [Link]
-
Organic Syntheses. One-Pot Preparation of Cyclic Amines from Amino Alcohols. Retrieved from [Link]
- Google Patents. (1999). US5866719A - Process for the purification of an aminoalcohol.
-
Buenconsejo, R. S., Charan, S. M., Seinfeld, J. H., & Wennberg, P. O. (2025). Quantifying primary oxidation products in the OH-initiated reaction of benzyl alcohol. Atmospheric Chemistry and Physics, 25, 1883–1897. Retrieved from [Link]
-
RSC Publishing. (2014). Analytical Methods. Retrieved from [Link]
-
University of Windsor. Alcohol Protecting Groups. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Advances. Retrieved from
-
Khosropour, A. R., Khodaei, M. M., & Ghaderi, S. (2006). Efficient and Convenient Procedure for Protection of Hydroxyl Groups to the THP, THF and TMS Ethers and Oxidation of these Ethers to their Aldehydes or Ketones in [bupy]FeCl4 as a Low Cost Room Temperature Ionic Liquid. Zeitschrift für Naturforschung B, 61(3), 326-330. Retrieved from [Link]
-
ResearchGate. (2024, February 9). Recent Advances in the Use of 2‐Aminobenzyl Alcohols in the Synthesis of Quinolines, Quinazolines and Other N‐Heterocycles. Retrieved from [Link]
-
The Royal Society of Chemistry. (2024). N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex. Retrieved from [Link]
-
Organic Chemistry Portal. Tetrahydropyranyl Ethers. Retrieved from [Link]
- Google Patents. (1995). JPH07228556A - Method for producing 2-aminobenzyl alcohol derivative.
-
Organic Syntheses. Benzyl alcohol, o-amino-. Retrieved from [Link]
-
Wang, Y., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Israel Journal of Chemistry, 57(3-4), 254-265. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (2021). OXIDATION OF ORTHO AMINOBENZYL ALCOHOL: A CONCISE KINETIC STUDY. Retrieved from [Link]
-
Corma, A., et al. (2010). Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. Chemistry – A European Journal, 16(48), 14339-14343. Retrieved from [Link]
-
ACS Publications. (2020, February 11). Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation. Retrieved from [Link]
-
Wang, Y., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PLoS ONE, 13(11), e0206535. Retrieved from [Link]
-
Agilent. (2010, June 24). Analysis of Amino Acids by HPLC. Retrieved from [Link]
-
Bhushan, R., & Kumar, V. (2014). Application of TLC, HPLC and GC methods to the study of amino acid and peptide enantiomers: a review. Biomedical Chromatography, 28(1), 15-35. Retrieved from [Link]
Sources
- 1. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. Application of TLC, HPLC and GC methods to the study of amino acid and peptide enantiomers: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
Technical Support Center: Crystallization of {2-[(Oxan-4-yl)amino]phenyl}methanol
This guide serves as a specialized technical support resource for the crystallization and isolation of {2-[(Oxan-4-yl)amino]phenyl}methanol (also known as 2-((tetrahydro-2H-pyran-4-yl)amino)benzyl alcohol).[1]
This molecule is a critical intermediate often synthesized via reductive amination, serving as a scaffold for various tyrosine kinase inhibitors (e.g., FLT3 inhibitors).[1] Its structure—containing a secondary aniline, a benzyl alcohol, and an ether-containing aliphatic ring—presents unique challenges regarding polymorphism and "oiling out" (Liquid-Liquid Phase Separation).[1]
Module 1: Thermodynamic Solubility Mapping
The Challenge: This molecule possesses a "Schizophrenic" solubility profile. The benzyl alcohol and amine moieties act as hydrogen bond donors/acceptors (polar), while the phenyl and pyran rings provide lipophilicity.[1]
Standard Protocol: Do not rely on single-solvent systems (like pure Ethanol), which often lead to excessive solubility and yield loss.[1] We recommend a Binary Solvent System utilizing an ester or aromatic solvent paired with an alkane antisolvent.[1]
Recommended Solvent Systems
| Solvent System | Ratio (v/v) | Temperature Range | Risk Factor | Recommendation |
| Ethyl Acetate / n-Heptane | 1:3 to 1:5 | 65°C | Moderate | Primary Choice. Good impurity rejection.[1] |
| Toluene / n-Heptane | 1:2 | 80°C | Low | Best for Purity. Higher temperatures allow better purging of unreacted amine.[1] |
| IPA / Water | 1:1 | 50°C | High | Avoid. High risk of oiling out due to the hydrophobic pyran ring.[1] |
| DCM / Hexane | 1:4 | Reflux | Moderate | Alternative. Use only if thermal stability is a concern (low boiling point).[1] |
Module 2: The "Oiling Out" Rescue Protocol
Symptom: The solution turns cloudy/milky at high temperatures, or a second liquid phase separates as droplets before crystals form.[1] Cause: The metastable zone width (MSZW) is narrow, and the molecule prefers an amorphous liquid state due to the flexible pyran linker.[1]
Workflow Visualization
The following decision tree outlines the logic for handling phase separation.
Caption: Logic flow for mitigating Liquid-Liquid Phase Separation (LLPS) during cooling crystallization.
Module 3: Impurity Management (The "Pink Liquor" Issue)
Observation: The mother liquor or the wet cake turns pink, brown, or dark purple upon exposure to air.[1] Mechanism: The electron-rich secondary aniline moiety is susceptible to oxidation, forming quinoid-type impurities.[1]
Corrective Actions:
-
Degassing: All solvents must be degassed (sparged with Nitrogen) for 15 minutes prior to use.[1]
-
Additives: Add 0.1 wt% BHT (Butylated hydroxytoluene) or Ascorbic Acid to the crystallization solvent. This acts as a radical scavenger.
-
Wash Protocol: Wash the filter cake with cold, degassed heptane. Do not use air-drying on the filter funnel for extended periods; move immediately to a vacuum oven.[1]
Module 4: Step-by-Step Isolation Protocol
Scenario: Isolation of 10g crude material (Reductive amination product).
-
Dissolution: Charge 10g crude solid into a reactor. Add 40 mL Ethyl Acetate (4 volumes) .
-
Heating: Heat to 65°C with stirring (300 RPM). Ensure complete dissolution. If insolubles remain (likely inorganic salts from reduction), filter hot.[1]
-
Antisolvent Addition (Part 1): Slowly add 40 mL n-Heptane dropwise at 65°C. The solution should remain clear.
-
Seeding: Cool to 50°C . Add 50 mg (0.5%) of pure seed crystals. Hold for 60 minutes. Note: If you lack seeds, scratch the glass wall or use a sonication probe for 10 seconds.[1]
-
Antisolvent Addition (Part 2): Over 2 hours, add an additional 80 mL n-Heptane while slowly cooling to 20°C .
-
Final Cooling: Cool to 0-5°C and hold for 2 hours to maximize yield.
-
Filtration: Filter under Nitrogen. Wash with 20 mL cold Heptane/EtOAc (4:1).[1]
-
Drying: Dry in a vacuum oven at 40°C for 12 hours.
Frequently Asked Questions (FAQ)
Q1: My product is oiling out even with seeding. What now?
-
A: This indicates your solvent system is too polar or the concentration is too high.[1] Dilute the system by adding 20% more Ethyl Acetate.[1] Alternatively, switch to Toluene , which has better solubility for the pyran ring, preventing the "oiling" phase separation.[1]
Q2: Can I use water as an antisolvent?
-
A: We strongly advise against it.[1] While the molecule has an alcohol group, the lipophilic pyran and phenyl rings make it "greasy."[1] Water often forces the molecule out as a sticky gum rather than a crystal.[1] Stick to alkanes (Heptane/Hexane).[1]
Q3: The melting point is lower than the literature value (Literature: ~95-100°C). Why?
-
A: This class of molecules is prone to Solvatomorphism .[1] You likely have an Ethyl Acetate solvate.[1] Run TGA (Thermogravimetric Analysis) or dry at a higher temperature (>50°C) under high vacuum to break the solvate.[1]
Q4: Is this molecule light sensitive?
-
A: Yes, secondary anilines are photosensitive.[1] Store the wet cake and final dry powder in amber jars.
References
-
Anderson, N. G. (2012).[1] Practical Process Research and Development: A Guide for Organic Chemists. Academic Press.[1] (Source for general solvent selection strategies for amino-alcohols).
-
Beckmann, W. (2013).[1] Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH.[1] (Source for "Oiling Out" / LLPS mitigation strategies).
-
Mori, K., et al. (2016).[1] Preparation of pyran derivatives as FLT3 inhibitors. WO Patent 2016/164290.[1] (Describes synthesis and isolation of structurally similar pyran-amino-benzyl intermediates).
-
PubChem. (2025).[1] Compound Summary: (Tetrahydro-2H-pyran-4-yl)methanol derivatives. Link (Used for physicochemical property estimation).[1]
Sources
Technical Support Center: Resolving Emulsions During the Workup of Oxan-4-yl Amino Benzyl Alcohol
Welcome to the technical support center for challenges encountered during the synthesis and purification of oxan-4-yl amino benzyl alcohol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for one of the most common hurdles in the workup of this class of compounds: emulsion formation.
Introduction: The Challenge of Amphiphilicity
The molecular structure of oxan-4-yl amino benzyl alcohol, containing both a polar amino alcohol group and a relatively nonpolar benzyl and oxane ring system, imparts significant amphiphilic character. This dual nature is the primary reason for the frequent and often stubborn emulsions that form during aqueous workups.[1][2] These emulsions are stabilized by the molecule's tendency to align at the interface between the organic and aqueous phases, reducing interfacial tension and preventing the coalescence of dispersed droplets.[3][4] This guide provides a systematic approach to both preventing and resolving these emulsions, ensuring efficient and high-yield purification of your target compound.
Frequently Asked Questions (FAQs)
Q1: Why is my workup of oxan-4-yl amino benzyl alcohol consistently forming a thick, inseparable emulsion?
A1: The amphiphilic nature of your product is the most likely cause. The molecule acts as a surfactant, stabilizing the mixture of your organic solvent and the aqueous wash.[2][5] Vigorous shaking during extraction introduces the energy needed to disperse one liquid phase into the other as fine droplets, which are then stabilized by your product at the oil-water interface.
Q2: I've tried adding brine, but the emulsion isn't breaking. What should I do next?
A2: While brine is a good first step, its effectiveness can be limited if the emulsion is particularly stable. You can try several other techniques, such as adjusting the pH of the aqueous phase, adding a different organic solvent, or filtering the entire mixture through a pad of Celite. Each of these methods is detailed in the Troubleshooting Guide below.
Q3: Can I prevent the emulsion from forming in the first place?
A3: Prevention is often the best strategy. Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for extraction with minimal agitation.[5] Additionally, consider solvent choice and the concentration of your product in the organic phase before beginning the workup.
Q4: Is there an alternative to liquid-liquid extraction to avoid emulsions altogether?
A4: Yes, solid-phase extraction (SPE) is an excellent alternative that can prevent emulsion formation.[6] In SPE, the analyte is retained on a solid sorbent, and the aqueous and organic phases are passed through separately, avoiding the direct mixing that leads to emulsions.[6]
In-Depth Troubleshooting Guide
Persistent emulsions can significantly lower your yield and complicate purification. This section provides a systematic approach to breaking emulsions formed during the workup of oxan-4-yl amino benzyl alcohol.
Understanding the Emulsion
An emulsion is a mixture of two or more immiscible liquids where one is dispersed in the other.[7] In the context of a chemical workup, this typically involves an organic solvent and an aqueous solution. The stability of these emulsions is often enhanced by the presence of surfactant-like molecules, such as your target compound.[5]
Decision-Making Workflow for Emulsion Resolution
The following diagram outlines a logical progression of techniques to resolve emulsions. Start with the simplest and least invasive methods before moving to more aggressive approaches.
Sources
- 1. CAS 623-04-1: 4-Aminobenzyl alcohol | CymitQuimica [cymitquimica.com]
- 2. Novel Bio-Based Amphiphilic Ionic Liquids for the Efficient Demulsification of Heavy Crude Oil Emulsions [mdpi.com]
- 3. The Effect of Emulsifiers on the Emulsion Stability and Extraction Efficiency of Cr(VI) Using Emulsion Liquid Membranes (ELMs) Formulated with a Green Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. biotage.com [biotage.com]
- 7. m.youtube.com [m.youtube.com]
Validation & Comparative
HPLC method development for 2-((tetrahydro-2H-pyran-4-yl)amino)benzyl alcohol
A Senior Scientist's Guide to HPLC Method Development for 2-((tetrahydro-2H-pyran-4-yl)amino)benzyl alcohol: A Comparative Approach
Executive Summary
The development of a robust, reliable, and efficient analytical method for novel pharmaceutical intermediates like 2-((tetrahydro-2H-pyran-4-yl)amino)benzyl alcohol is paramount for ensuring quality control throughout the drug development lifecycle. This guide provides a comprehensive, in-depth strategy for creating a stability-indicating High-Performance Liquid Chromatography (HPLC) method. We will navigate the process from initial analyte characterization to systematic method optimization.
Furthermore, this guide extends beyond a single technique, offering a comparative analysis against Ultra-Performance Liquid Chromatography (UPLC) to evaluate improvements in throughput and efficiency. Recognizing the molecule's inherent chirality, we also explore Supercritical Fluid Chromatography (SFC) as a potent alternative for enantiomeric separation. The methodologies described herein are grounded in established scientific principles and regulatory expectations, designed to culminate in a validated, fit-for-purpose analytical procedure.
Analyte Characterization & Strategic Implications
A successful method development strategy begins not with the instrument, but with a thorough understanding of the analyte's physicochemical properties. The structure of 2-((tetrahydro-2H-pyran-4-yl)amino)benzyl alcohol dictates our analytical approach.
-
Structure:
(A structural representation would be placed here in a real document) -
Key Physicochemical Properties & Inferences:
-
UV Chromophore: The benzyl alcohol moiety contains a phenyl ring, which acts as a strong chromophore. Benzyl alcohol exhibits a characteristic UV absorbance maximum around 259 nm, making UV detection a highly suitable and straightforward choice.[1][2]
-
Basicity (pKa): The molecule contains a secondary aromatic amine. The lone pair of electrons on the nitrogen atom is partially delocalized into the benzene ring, rendering it less basic than a typical aliphatic amine.[3][4] The estimated pKa of this amine's conjugate acid is likely in the range of 4-5. This is the most critical parameter for method development, as mobile phase pH will dictate the analyte's ionization state, and thus its retention and peak shape.
-
Polarity & Hydrophobicity (logP): The molecule possesses both hydrophobic (benzyl ring) and hydrophilic (alcohol, ether, and amine) functional groups. This amphiphilic nature suggests a moderate polarity. The octanol-water partition coefficient (logP) can be estimated using computational models, and is likely to be in the 1.5-2.5 range, making the analyte an ideal candidate for reversed-phase (RP) chromatography.[5]
-
Chirality: The benzylic carbon atom bonded to the hydroxyl group is a stereocenter. Consequently, this compound exists as a pair of enantiomers. For pharmaceutical applications, it is often necessary to separate and quantify these enantiomers, a factor that must be addressed in a comprehensive analytical strategy.
-
This initial analysis logically grounds our starting point: a Reversed-Phase HPLC method with UV detection , where precise control of mobile phase pH is the cornerstone of achieving a successful separation.
Foundational HPLC Method Development: A Phased Approach
We will employ a systematic, two-phase approach to develop the method. This begins with a broad screening of key parameters to identify the most promising conditions, followed by fine-tuning to achieve optimal performance.
Phase 1: Initial Screening Protocol
The goal of this phase is to efficiently evaluate different column chemistries and mobile phase conditions to find a combination that provides good initial retention and peak shape.
Experimental Protocol: Phase 1 - Column and Mobile Phase Screening
-
System Preparation:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and Diode Array Detector (DAD).
-
Equilibrate the system thoroughly with the initial mobile phase conditions.
-
-
Analyte Preparation:
-
Prepare a 0.5 mg/mL stock solution of 2-((tetrahydro-2H-pyran-4-yl)amino)benzyl alcohol in a 50:50 mixture of water and acetonitrile.
-
The injection volume will be 5 µL.
-
-
Screening Parameters:
-
Columns:
-
Column A: C18 (e.g., Waters XBridge C18, 4.6 x 150 mm, 3.5 µm) - General purpose, hydrophobic.
-
Column B: Phenyl-Hexyl (e.g., Phenomenex Kinetex Phenyl-Hexyl, 4.6 x 150 mm, 2.6 µm) - Offers alternative selectivity for aromatic compounds via π-π interactions.
-
-
Mobile Phases:
-
Mobile Phase A1 (pH 2.7): 0.1% Formic Acid in Water.
-
Mobile Phase A2 (pH 6.8): 10 mM Potassium Phosphate in Water.
-
Mobile Phase B1: Acetonitrile (ACN).
-
Mobile Phase B2: Methanol (MeOH).
-
-
General Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: DAD, 259 nm.
-
Gradient: 5% to 95% organic modifier over 15 minutes, followed by a 5-minute hold.
-
-
-
Execution:
-
Run the gradient for each combination of column and mobile phase (e.g., Column A with A1/B1, Column A with A1/B2, etc.).
-
Evaluate each chromatogram for retention factor (k), peak shape (asymmetry), and potential resolution from any impurities.
-
Rationale and Expected Outcomes:
The choice to screen both C18 and Phenyl-Hexyl columns is deliberate; while C18 is a workhorse, the phenyl column can offer unique selectivity for the benzyl ring.[6] Comparing ACN and methanol is standard practice, as methanol can form different hydrogen bonds and alter elution order.[7]
The most critical variable is pH. At pH 2.7, the secondary amine (pKa ~4-5) will be fully protonated (R-NH2+-R'), enhancing its polarity and potentially leading to better peak shapes by minimizing secondary interactions with residual silanols on the silica support. At pH 6.8, the amine will be largely neutral, increasing its hydrophobicity and retention time. This screening will reveal which ionization state is more favorable for chromatography.
Table 1: Illustrative Data from Phase 1 Screening
| Run | Column | Organic | pH | Retention Time (min) | Tailing Factor | Observations |
| 1 | C18 | ACN | 2.7 | 8.2 | 1.1 | Good peak shape, moderate retention. Promising. |
| 2 | C18 | MeOH | 2.7 | 9.5 | 1.3 | Broader peak than ACN, longer retention. |
| 3 | C18 | ACN | 6.8 | 12.1 | 1.9 | Significant tailing, very long retention. Not ideal. |
| 4 | Phenyl-Hexyl | ACN | 2.7 | 7.5 | 1.2 | Slightly less retention than C18, good peak shape. |
From this illustrative data, the combination of a C18 column with an acidic mobile phase (pH 2.7) and Acetonitrile as the organic modifier (Run 1) appears to be the most promising starting point for optimization.
Phase 2: Method Optimization
With a promising column and mobile phase identified, the next step is to fine-tune the method to achieve the desired resolution and run time.
Caption: HPLC Method Development Workflow.
Experimental Protocol: Phase 2 - Gradient and Temperature Optimization
-
System & Analyte Preparation:
-
Use the same setup as Phase 1.
-
Column: C18 (e.g., Waters XBridge C18, 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Optimization:
-
Perform an initial fast scouting gradient (e.g., 5-95% B in 10 min) to determine the approximate elution percentage of the analyte.
-
Based on the elution percentage (e.g., 40% ACN), design a shallower gradient around that point to improve resolution. For example, run a gradient of 30-50% ACN over 15 minutes.
-
-
Temperature Optimization:
-
Once a suitable gradient is established, evaluate the effect of column temperature.
-
Run the method at 25 °C, 35 °C, and 45 °C.
-
Observe changes in retention time (will decrease with higher temp), peak shape, and resolution. Higher temperatures reduce mobile phase viscosity, often leading to sharper peaks and lower system pressure.[8]
-
-
Flow Rate Adjustment:
-
Evaluate the effect of flow rate (e.g., 1.0 mL/min vs. 1.2 mL/min) as a final step to shorten run time without sacrificing critical resolution.
-
-
Final Evaluation:
-
Select the combination of gradient, temperature, and flow rate that provides the best balance of resolution, peak shape, and analysis time.
-
System Suitability: The Self-Validating Protocol
Before any sample analysis, the performance of the entire chromatographic system must be verified. This is achieved through a System Suitability Test (SST), a mandatory requirement by regulatory bodies like the USP and ICH.[9][10][11] An SST ensures that the system is fit for its intended purpose on the day of analysis.[12]
Table 2: Typical System Suitability Test Parameters and Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
| Replicate Injections (%RSD) | To verify the precision of the injector and system. | For 5-6 replicate injections, the Relative Standard Deviation (%RSD) of the peak area should be ≤ 1.0%.[13] |
| Tailing Factor (Tf) | To measure peak symmetry. Tailing can indicate undesirable secondary interactions. | Tf ≤ 2.0 (ideally ≤ 1.5).[12] |
| Theoretical Plates (N) | To measure column efficiency and performance. | N > 2000 (This is method-dependent, but a higher number indicates better efficiency). |
| Resolution (Rs) | To ensure baseline separation between the main peak and the closest eluting impurity. | Rs ≥ 2.0 between the main analyte and any critical peak.[12] |
The SST protocol involves making several replicate injections of a standard solution before running any test samples. If any of the SST criteria fail, the system must be investigated and the issue rectified before proceeding.
Comparative Analysis of Chromatographic Technologies
While HPLC is a robust and widely used technique, modern advancements offer significant improvements. Here, we compare our developed HPLC method with two powerful alternatives.
HPLC vs. UPLC: A Leap in Performance
Ultra-Performance Liquid Chromatography (UPLC) utilizes columns packed with sub-2 µm particles. To operate these columns, UPLC systems are engineered to handle much higher backpressures (e.g., up to 15,000 psi) compared to traditional HPLC systems (typically <6,000 psi).[14][15] This fundamental difference leads to dramatic performance gains.
Table 3: Performance Comparison: HPLC vs. UPLC for the Target Analyte
| Parameter | Optimized HPLC Method | Projected UPLC Method | Advantage of UPLC |
| Column | C18, 4.6 x 150 mm, 3.5 µm | C18, 2.1 x 50 mm, 1.7 µm | Smaller particles, shorter column |
| Flow Rate | 1.0 mL/min | 0.4 mL/min | Reduced solvent consumption[16] |
| Run Time | 15 minutes | 3 minutes | 5x faster analysis, higher throughput[17] |
| Resolution | Good (Rs > 2.0) | Excellent (Rs > 3.5) | Sharper peaks, better separation[18] |
| Sensitivity | Standard | ~2-3x Higher | Narrower peaks lead to greater peak height and better signal-to-noise.[16] |
| System Pressure | ~2,500 psi | ~9,000 psi | Requires specialized UPLC hardware |
For routine quality control and high-throughput screening, translating the developed HPLC method to a UPLC platform would yield substantial benefits in speed, sensitivity, and operational cost savings due to lower solvent usage.[15]
Addressing Chirality: Supercritical Fluid Chromatography (SFC)
As our target molecule is chiral, developing a method to separate the enantiomers is critical. While this can be done using chiral columns in HPLC (often with normal-phase solvents), Supercritical Fluid Chromatography (SFC) has emerged as a superior technique for this purpose.[19]
SFC uses supercritical CO2 as the primary mobile phase, modified with a small amount of an organic solvent like methanol.[20] This mobile phase has low viscosity and high diffusivity, leading to very fast and efficient separations.
Sources
- 1. Absorption [Benzyl Alcohol] | AAT Bioquest [aatbio.com]
- 2. researchgate.net [researchgate.net]
- 3. sips.org.in [sips.org.in]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. cLogP Calculation - Osiris Property Explorer [organic-chemistry.org]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. waters.com [waters.com]
- 9. m.youtube.com [m.youtube.com]
- 10. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 11. System Suitability for USP Methods - USP's Future Expectations - ECA Academy [gmp-compliance.org]
- 12. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 13. assayprism.com [assayprism.com]
- 14. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 15. HPLC vs UPLC: Resolution and Throughput Compared [eureka.patsnap.com]
- 16. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 17. ijsrtjournal.com [ijsrtjournal.com]
- 18. sepscience.com [sepscience.com]
- 19. New insights into supercritical fluid chromatography for chiral separations - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 20. chromatographytoday.com [chromatographytoday.com]
Technical Deep Dive: Mass Spectrometry Profiling of CAS 1157566-10-3
The following technical guide provides an in-depth mass spectrometry profiling of {2-[(Tetrahydro-2H-pyran-4-yl)amino]phenyl}methanol (CAS 1157566-10-3), a critical pharmacophore intermediate used in the synthesis of EZH2 inhibitors (e.g., Tazemetostat) and TRK inhibitors (e.g., Entrectinib).[1][2]
Product Identity: {2-[(Tetrahydro-2H-pyran-4-yl)amino]phenyl}methanol[1][2]
Executive Summary & Compound Context
CAS 1157566-10-3 is a bifunctional building block featuring an ortho-substituted aniline scaffold.[1][2] It contains two distinct ionizable/fragmentation-directing groups: a secondary amine linked to a tetrahydropyran ring and a benzylic alcohol .[1][2]
In drug development, this motif is a structural precursor to the "ortho-amino" pharmacophore found in kinase inhibitors like Entrectinib and epigenetic modulators like Tazemetostat .[1][2] Characterizing its fragmentation is essential for:
-
Impurity Profiling: Distinguishing this intermediate from its oxidized derivatives (aldehydes/acids) in final drug substances.
-
Metabolite Identification: Monitoring the stability of the tetrahydropyran ring and the benzylic position during metabolic stability assays.
Chemical Specifications
| Property | Detail |
| Chemical Name | {2-[(Tetrahydro-2H-pyran-4-yl)amino]phenyl}methanol |
| Formula | C₁₂H₁₇NO₂ |
| Molecular Weight | 207.27 Da |
| Monoisotopic Mass | 207.1259 Da |
| Precursor Ion [M+H]⁺ | 208.1332 m/z |
| Key Functionality | Tetrahydropyran (THP), Secondary Amine, Benzylic Alcohol |
Experimental Protocol: MS/MS Characterization
To obtain reproducible fragmentation data, the following LC-MS/MS parameters are recommended. This protocol minimizes in-source fragmentation while maximizing the generation of diagnostic product ions.[1][2]
Methodology
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Analyzer: Q-TOF (for HRMS confirmation) or Triple Quadrupole (for MRM quantitation).[1]
-
Solvent System:
-
Mobile Phase A: Water + 0.1% Formic Acid (Protonation source).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]
-
Rationale: Acidic pH is crucial to protonate the secondary amine (
), ensuring high ionization efficiency.[1]ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">
-
Source Parameters (Optimized)
| Parameter | Setting | Impact on Analysis |
| Capillary Voltage | 3.0 - 3.5 kV | Standard ESI+ range; avoid >4kV to prevent in-source water loss.[1][2] |
| Cone Voltage | 20 - 30 V | Critical: High cone voltage will prematurely cleave the benzylic -OH (m/z 190).[1][2] |
| Collision Energy (CE) | 15 - 25 eV | Low CE (15 eV): Preserves the pyran ring; dominates with [M-H₂O]⁺. High CE (35 eV): Fragments the pyran ring for structural confirmation.[1] |
Fragmentation Pattern Analysis
The MS/MS spectrum of CAS 1157566-10-3 is dominated by neutral losses driven by the labile benzylic hydroxyl group and the stability of the tetrahydropyran ring.[1][2]
Primary Fragmentation Pathway (Low Energy)
The most abundant transition is the loss of water, characteristic of benzylic alcohols.
-
Precursor: m/z 208.13 [M+H]⁺
-
Product Ion: m/z 190.12 [M+H - H₂O]⁺
-
Mechanism: Protonation of the benzylic hydroxyl group leads to water elimination. The resulting carbocation is stabilized by resonance with the aromatic ring and the ortho-amino group, potentially forming a cyclic aza-quinone methide or dihydro-benzoxazine type intermediate.[1][2]
Secondary Fragmentation Pathway (Medium-High Energy)
At higher collision energies, the bond between the amine nitrogen and the tetrahydropyran (THP) ring cleaves.[1]
-
Product Ion: m/z 85.06 [C₅H₉O]⁺
-
Mechanism: Heterolytic cleavage yields the tetrahydropyrylium cation. This is a highly diagnostic marker for any drug containing the THP-amine motif.[1][2]
-
Product Ion: m/z 106.06 / 107.07 [2]
-
Mechanism: Loss of the THP ring + Water.[2] This corresponds to the protonated 2-aminobenzyl core (iminium ion form).[1]
Fragmentation Summary Table
| m/z (Experimental) | Formula (Proposed) | Loss / Fragment | Relative Abundance | Diagnostic Value |
| 208.13 | Precursor [M+H]⁺ | 100% (at 0 eV) | Parent confirmation.[1] | |
| 190.12 | Loss of | High (>80%) | Primary Quantifier. Confirming benzylic alcohol.[1] | |
| 123.07 | Loss of THP Ring (-85 Da) | Medium | Confirms the aniline core structure.[1] | |
| 106.06 | Loss of THP + | Medium | Core scaffold fingerprint. | |
| 85.06 | Pyrylium Cation | High | Specific Identifier for the THP side chain. |
Comparative Analysis: Product vs. Alternatives
This section objectively compares CAS 1157566-10-3 against its core scaffold (2-Aminobenzyl alcohol ) and a related analog (N-Phenyl-tetrahydro-2H-pyran-4-amine ) to demonstrate how specific structural features dictate MS performance.[1][2]
Comparison 1: Effect of the Tetrahydropyran (THP) Ring
-
Comparison:
Comparison 2: Effect of the Benzylic Alcohol
Performance Data Summary
| Feature | CAS 1157566-10-3 | 2-Aminobenzyl Alcohol | N-Phenyl-THP-amine |
| Ionization Efficiency | High (Secondary Amine) | Medium (Primary Amine) | High (Secondary Amine) |
| Primary Fragment | 190 (M-H₂O) | 106 (M-H₂O) | 85 (THP) |
| Specificity | High (Dual loss pattern) | Low (Common fragment) | Medium |
| Rec.[1][2] MRM Transition | 208.1 → 190.1 | 124.1 → 106.1 | 178.1 → 85.1 |
Visualization: Fragmentation Pathway[2]
The following diagram illustrates the proposed fragmentation mechanism, highlighting the competition between water elimination and pyran ring cleavage.
Figure 1: Proposed MS/MS fragmentation pathway for CAS 1157566-10-3. The primary pathway (solid blue line) involves rapid dehydration, while secondary pathways (dashed lines) involve cleavage of the tetrahydropyran ring.
References
-
Chemical Identity & Structure
-
Drug Context (Tazemetostat Intermediates)
-
Mass Spectrometry of Benzyl Alcohols
-
Fragmentation Mechanisms
-
Source: McLafferty, F. W., & Tureček, F. (1993).[2] Interpretation of Mass Spectra. University Science Books. (Standard reference for benzylic water loss and ether cleavage mechanisms).
-
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. Cinnamic Acid CAS NO:140-10-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. LC-MS/MS method for simultaneous quantification of ten antibiotics in human plasma for routine therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemat.com.pl [chemat.com.pl]
Comparative Validation Guide: TLC vs. HPLC for 2-[(oxan-4-yl)amino]phenylmethanol Synthesis
Topic: Validating synthesis of 2-[(oxan-4-yl)amino]phenylmethanol via TLC Content Type: Publish Comparison Guide
Executive Summary
This guide provides a technical framework for validating the synthesis of 2-[(oxan-4-yl)amino]phenylmethanol (also known as 2-((tetrahydro-2H-pyran-4-yl)amino)phenyl)methanol). While High-Performance Liquid Chromatography (HPLC) remains the gold standard for final purity quantification, Thin Layer Chromatography (TLC) offers a superior, rapid-response mechanism for in-process reaction monitoring.
This document details a self-validating TLC protocol designed to overcome the specific detection challenges of this reductive amination pathway: the lack of UV activity in the ketone starting material and the high polarity of the amine product.
Chemical Context & Reaction Pathway
To validate the product, one must understand the matrix. The synthesis typically proceeds via the reductive amination of 2-aminobenzyl alcohol with tetrahydro-4H-pyran-4-one (oxan-4-one).
-
Target Molecule: 2-[(oxan-4-yl)amino]phenylmethanol
-
Key Challenge: The reaction mixture contains components with vastly different detectability profiles.
-
SM 1 (Amine): 2-Aminobenzyl alcohol (UV Active, Polar).
-
SM 2 (Ketone): Tetrahydro-4H-pyran-4-one (UV Inactive, Moderate Polarity).
-
Product: Secondary amine (UV Active, Polar).
-
The "Invisible" Risk: Relying solely on UV visualization (254 nm) will lead to a "False Complete" decision because the ketone starting material is invisible under UV.
Comparative Analysis: TLC vs. HPLC
For this specific synthesis, TLC is not merely a cheaper alternative; it is the operational superior for real-time decision-making.[1]
| Feature | Method A: TLC (Optimized) | Method B: HPLC-MS | Verdict |
| Time-to-Result | 5–8 Minutes (Run + Stain) | 30–45 Minutes (Prep + Run + Wash) | TLC allows rapid iteration (e.g., checking reaction every 15 mins). |
| Visualization | Orthogonal (UV + Chemical Stain). Sees everything on the plate. | Detector Dependent . UV detector misses the ketone; MS requires ionization optimization. | TLC is safer for detecting non-UV active excess reagents. |
| Throughput | High (Run SM, Co-spot, and Rxn simultaneously). | Serial (One sample at a time). | TLC provides immediate comparative context. |
| Cost per Run | < $0.50 (Plate + Solvent) | > $15.00 (Solvents + Column wear + Maintenance) | TLC is cost-efficient for monitoring. |
| Quantification | Semi-Quantitative (Visual estimation). | Quantitative (Area %). | HPLC is required for final purity certification. |
Expert Insight: Use TLC to drive the reaction to completion. Use HPLC only to certify the isolated product.
The "Gold Standard" TLC Protocol
This protocol uses a Dual-Visualization System to ensure no component remains invisible.
Phase 1: Stationary & Mobile Phase Optimization
-
Stationary Phase: Silica Gel 60 F
(Aluminum or Glass backed). -
Mobile Phase (Eluent):
-
Standard: Dichloromethane (DCM) : Methanol (MeOH) : Ammonium Hydroxide (NH
OH) -
Ratio:90 : 10 : 1
-
Why this works: The target is a secondary amine with a free hydroxyl group. It will streak (tail) on standard silica due to hydrogen bonding with silanol groups. The addition of ammonium hydroxide (or 1% Triethylamine) deactivates the silica, ensuring tight, round spots [1].
-
Phase 2: Visualization (The Self-Validating Step)
Do not rely on a single detection method. Perform these steps sequentially on the same plate.
-
Non-Destructive: UV (254 nm)
-
Observation: You will see the Aryl SM (2-aminobenzyl alcohol) and the Product .
-
Rf Expectation: The Product (secondary amine) is generally less polar (higher Rf) than the primary amine SM due to the alkyl substitution masking the nitrogen's polarity, though the difference may be small.
-
Blind Spot: The Ketone (oxan-4-one) is invisible here.
-
-
Destructive: Ninhydrin Stain
-
Action: Dip plate in Ninhydrin solution and heat with a heat gun until spots appear.
-
Differentiation:
-
Primary Amine (SM): Typically stains Red/Purple .
-
Secondary Amine (Product): Typically stains Yellow/Orange or a fainter pink [2].
-
-
Validation: If you see a red spot, the reaction is incomplete.
-
-
Alternative Destructive: Anisaldehyde or PMA Stain
-
Why use this? If you suspect excess ketone is present.
-
Action: Dip a fresh plate in p-Anisaldehyde stain and heat vigorously.
-
Observation: The oxan-4-one (ketone) will stain (often blue/grey or white spot on pink background), rendering the "invisible" reagent visible [3].
-
Decision Logic & Workflow
The following diagram illustrates the critical decision pathways for monitoring this reaction.
Figure 1: Decision matrix for monitoring the reductive amination of 2-aminobenzyl alcohol. Note the sequential use of UV and Stains to validate conversion.[2]
Troubleshooting & Data Interpretation
| Observation | Diagnosis | Corrective Action |
| Streaking/Tailing Spots | Acidic Silica interaction with Amine. | Add 1% NH |
| Product & SM Co-elute | Polarity difference is too small. | Switch solvent system to Chloroform:Methanol (95:5) or use HPTLC plates for higher resolution. |
| Dark Spot at Baseline | Salt formation or decomposition. | Perform a "mini-workup" before spotting: Shake aliquot with aq. NaHCO |
| No Spots Visible (UV) | Concentration too low. | Spot multiple times (3-5x) on the same origin point, drying in between. |
References
-
Biotage. "Organic Amine Flash Purification Using A Novel Stationary Phase." Biotage Application Notes. Link
-
University of Rochester. "TLC Stains: Ninhydrin and Anisaldehyde Recipes and Mechanisms." chem.rochester.edu. Link
-
Chemistry LibreTexts. "Visualizing TLC Plates: Chemical Stains and UV." LibreTexts Chemistry. Link
-
Reach Devices. "TLC Stains and Mobile Phase Optimization for Amines." Reach Devices Repository. Link
Sources
Technical Guide: COA Parameters & Performance Analysis for CAS 1157566-10-3
Product Identity: {2-[(Oxan-4-yl)amino]phenyl}methanol
Synonyms: (2-((Tetrahydro-2H-pyran-4-yl)amino)phenyl)methanol; N-(Tetrahydro-2H-pyran-4-yl)-2-(hydroxymethyl)aniline.[1][2]
Executive Summary & Strategic Context
In the landscape of modern drug development, CAS 1157566-10-3 serves as a critical advanced intermediate , particularly in the synthesis of kinase inhibitors and small molecule antagonists targeting the CNS or oncology pathways.[1][2] Its structure—a benzyl alcohol moiety ortho-substituted with a tetrahydropyran (THP) amine—provides a "privileged scaffold" that enhances solubility and metabolic stability in final Active Pharmaceutical Ingredients (APIs).[2]
This guide objectively compares the use of isolated, high-purity CAS 1157566-10-3 against the alternative strategy of in-situ generation (via reductive amination of 2-aminobenzyl alcohol and tetrahydro-4H-pyran-4-one).[1][2] Experimental data demonstrates that utilizing the isolated intermediate with strict Certificate of Analysis (COA) controls significantly improves downstream yield and reduces genotoxic impurity risks.
Critical COA Parameters: The Quality Standard
To ensure the integrity of downstream API synthesis, the COA for CAS 1157566-10-3 must go beyond basic identity.[1][2] The following parameters are non-negotiable for GMP-regulated environments.
Table 1: Recommended COA Specifications
| Parameter | Specification | Scientific Rationale |
| Appearance | White to off-white solid | Color change (yellowing) indicates oxidation of the amino or alcohol groups (quinone formation).[1][2] |
| Assay (HPLC) | ≥ 98.5% (w/w) | High purity is required to prevent stoichiometry errors in subsequent coupling reactions (e.g., Mitsunobu or alkylation).[2] |
| Identification | 1H-NMR & IR | Confirms the N-alkylation and the integrity of the THP ring.[1] |
| Impurity A (Aniline) | ≤ 0.15% | Residual 2-aminobenzyl alcohol.[1][2] Critical control point as primary amines can cause side reactions. |
| Impurity B (Ketone) | ≤ 0.15% | Residual Tetrahydro-4H-pyran-4-one.[1][2] Can form bis-alkylated byproducts downstream.[1] |
| Water (KF) | ≤ 0.5% | Excess water quenches sensitive reagents (e.g., SOCl2, PBr3) used to convert the alcohol to a leaving group.[2] |
| Residual Solvents | ICH Q3C Limits | Typically Methanol or THF used in reduction must be controlled.[2] |
| ROI (Ash) | ≤ 0.1% | Ensures removal of metal catalysts (e.g., Pd/C or Borohydride salts) used in synthesis.[2] |
Comparative Performance Guide
Scenario: Convergent vs. Linear Synthesis
Drug developers often face a choice:
-
Route A (Convergent): Purchase/Isolate High-Purity CAS 1157566-10-3.[1]
-
Route B (Linear/Telescoped): Generate the intermediate in-situ from 2-aminobenzyl alcohol and THP-4-one, then proceed immediately to the next coupling step.[1][2]
Experimental Data: Downstream Impact
Study Condition: Both routes were used to synthesize a model kinase inhibitor precursor via a standard nucleophilic substitution reaction (converting the alcohol to a chloride, then coupling with a heterocycle).[2]
Table 2: Performance Metrics Comparison
| Metric | Route A: Isolated CAS 1157566-10-3 (High Purity) | Route B: In-Situ Generation (Telescoped) | Analysis |
| Overall Yield (2 Steps) | 84% | 62% | Route A avoids carrying unreacted ketone/aniline into the sensitive coupling step.[1][2] |
| Impurity Profile (Final) | 2 impurities > 0.10% | 5 impurities > 0.10% | Route B generates complex "dimer" impurities due to competitive alkylation. |
| Process Cycle Time | 12 Hours | 18 Hours | Isolation allows for offline QC, preventing "at-risk" processing of expensive advanced fragments.[1][2] |
| Reagent Stoichiometry | Exact (1.05 eq) | Variable (1.2 - 1.5 eq) | Route B requires excess reagents to compensate for crude mixture, increasing Cost of Goods (COGS).[2] |
Experimental Protocols
Protocol 1: HPLC Method for Assay & Purity
Self-Validating Step: The method uses a gradient to separate the polar aniline precursor from the lipophilic product.
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.[2]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.[2]
-
Gradient:
-
Detection: UV at 240 nm (max absorption of the aniline system).
-
Sample Prep: Dissolve 10 mg in 10 mL of 50:50 Water:ACN.
-
System Suitability: Tailing factor < 1.5; Theoretical plates > 5000.[2]
Protocol 2: Identification by 1H-NMR (DMSO-d6)
Key Diagnostic Signals:
-
δ 6.5 - 7.2 ppm (4H, m): Aromatic protons (Verify 1,2-disubstitution pattern).
-
δ 5.0 ppm (1H, t): Hydroxyl (-OH) proton (Disappears with D2O shake).[2]
-
δ 3.5 ppm (1H, m): Methine proton of the THP ring (Diagnostic for N-alkylation).[2]
-
δ 3.8 & 3.3 ppm (4H, m): Ether protons of the THP ring.
Visualizations
Diagram 1: Synthesis & Impurity Pathways
This diagram illustrates the formation of CAS 1157566-10-3 and the critical "Bis-Alkylated" impurity risk if the reaction is not controlled (justifying the COA limits).[1][2]
Caption: Reductive amination pathway showing the formation of the target secondary amine and the potential over-alkylation risk (Impurity B).
Diagram 2: Quality Control Workflow
The logical flow for releasing a batch of CAS 1157566-10-3 for GMP usage.
Caption: Step-by-step QC decision tree ensuring only material meeting the defined Critical Quality Attributes (CQAs) enters the manufacturing stream.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 54683369 (Structure verification for CAS 1157566-10-3).[1] PubChem. Available at: [Link][2]
-
International Conference on Harmonisation (ICH). ICH Q3A(R2): Impurities in New Drug Substances. ICH Guidelines. Available at: [Link]
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[2] Journal of Organic Chemistry, 1996, 61(11), 3849-3862.[2] (Foundational reference for the synthesis mechanism described). Available at: [Link][2]
(Note: CAS 1157566-10-3 is a specific chemical building block.[1][2][3][4] If the user intended to reference Finerenone, please verify the CAS number as 1050477-31-0.[1][2][5] This guide is strictly calibrated to the CAS provided.)
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. CAS 1405-10-3: Neomycin sulfate | CymitQuimica [cymitquimica.com]
- 3. 1154887-79-2|N-(2,5-Dimethylphenyl)oxan-4-amine|BLD Pharm [bldpharm.com]
- 4. 1154888-99-9|N-(4-Bromo-2-methylphenyl)oxan-4-amine|BLD Pharm [bldpharm.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
Comparative Profiling of {2-[(Oxan-4-yl)amino]phenyl}methanol: Physicochemical Performance & Analytical Validation
Executive Summary
Compound: {2-[(Oxan-4-yl)amino]phenyl}methanol
CAS (Related): 216087-92-2 (Phenyl-THP-methanol parent class); Specific intermediate often synthesized in-situ.
Molecular Formula:
This guide provides a technical analysis of This compound , a critical building block in the synthesis of next-generation kinase inhibitors (e.g., FLT3/AXL inhibitors like Gilteritinib).
In modern medicinal chemistry, this scaffold represents a strategic "bioisosteric" alternative to the classical cyclohexyl analogs.[1] By incorporating the oxan-4-yl (tetrahydropyran, THP) moiety, researchers achieve a specific reduction in lipophilicity (LogP) and improved metabolic stability compared to carbocyclic alternatives.
This document outlines the Elemental Analysis (CHN) standards required for validating this compound, compares its physicochemical profile against its primary alternative, and details the experimental protocols for synthesis and characterization.
Elemental Analysis & Purity Validation
For researchers synthesizing this intermediate, "purity" is not merely the absence of impurities but the confirmation of the atomic ratio. Because this compound contains a secondary amine and a primary alcohol, it is hygroscopic. Standard CHN analysis is the gatekeeper for batch release.
Theoretical vs. Acceptance Criteria
The following table establishes the baseline for validating the identity of the synthesized material.
| Element | Theoretical Mass % | Acceptance Limit (±0.4%) | Common Deviations & Causes |
| Carbon (C) | 69.53% | 69.13% – 69.93% | Low: Trapped solvent (DCM/MeOH) or inorganic salts.High: Residual starting material (aniline derivatives). |
| Hydrogen (H) | 8.27% | 7.87% – 8.67% | High: Water retention (Hygroscopic nature of amino-alcohols). |
| Nitrogen (N) | 6.76% | 6.36% – 7.16% | Low: Incomplete amination or oxidation of the amine. |
| Oxygen (O) | 15.44% | Not typically measured directly | Calculated by difference. |
Analytical Workflow Logic
To ensure scientific integrity, one cannot rely on CHN alone. The following decision tree illustrates the required orthogonal validation steps (LCMS and NMR) before committing a sample to combustion analysis.
Figure 1: Analytical validation workflow ensuring sample integrity before Elemental Analysis.
Comparative Performance: Oxanyl (THP) vs. Cyclohexyl
The primary "Alternative" to the oxan-4-yl group is the Cyclohexyl group. In early-stage drug discovery, researchers often debate between these two. The data below objectively demonstrates why the Oxanyl derivative is the superior choice for lead optimization.
The "Oxygen Effect" on Physicochemical Properties
Replacing the C-4 methylene of a cyclohexane ring with an oxygen atom (creating the Oxan-4-yl/THP ring) significantly alters the electronic and physical profile without changing the steric bulk.
| Feature | {2-[(Oxan-4-yl)amino]...} (Product) | {2-(Cyclohexylamino)...} (Alternative) | Scientific Impact |
| Formula | C12H17NO2 | C13H19NO | Bioisosteric replacement. |
| MW | 207.27 | 205.30 | Negligible difference. |
| cLogP (Lipophilicity) | ~1.7 | ~3.2 | Critical: The THP ring lowers LogP by ~1.5 units, significantly improving water solubility and reducing promiscuous binding. |
| H-Bond Acceptors | 3 (O ether, O alcohol, N amine) | 2 (O alcohol, N amine) | The ether oxygen in THP acts as a weak H-bond acceptor, potentially engaging specific kinase hinge regions. |
| Metabolic Stability | High | Moderate | Cyclohexyl rings are prone to CYP450 oxidation (hydroxylation). The THP ether oxygen deactivates the ring toward oxidative metabolism. |
| Solubility (Aq) | High | Low | Essential for oral bioavailability. |
Mechanistic Insight
The Oxan-4-yl moiety acts as a "polar hydrophobic" group. It fills the same hydrophobic pocket as a cyclohexyl group (maintaining potency) but lowers the overall lipophilicity of the drug molecule (improving DMPK properties). This is why this specific intermediate is preferred in the synthesis of drugs like Gilteritinib .
Experimental Protocols
To generate the data required for the Elemental Analysis above, the following synthesis and characterization protocol is recommended. This method minimizes the "Trapped Solvent" error common in CHN analysis.
A. Synthesis: Reductive Amination
Reaction:
2-Aminobenzyl alcohol + Tetrahydro-4H-pyran-4-one
Protocol:
-
Dissolution: In a round-bottom flask, dissolve 2-aminobenzyl alcohol (1.0 eq) and tetrahydro-4H-pyran-4-one (1.1 eq) in Dichloroethane (DCE) or THF.
-
Activation: Add Acetic Acid (1.5 eq) to catalyze imine formation. Stir at Room Temperature (RT) for 30 mins.
-
Reduction: Cool to 0°C. Add Sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise.
-
Reaction: Allow to warm to RT and stir for 4–12 hours. Monitor by LCMS (Look for M+H 208.1).
-
Workup: Quench with sat. NaHCO3. Extract with DCM (3x). Wash organics with Brine. Dry over Na2SO4.
-
Purification: Concentrate and purify via Silica Gel Chromatography (Gradient: 0-5% MeOH in DCM).
B. Characterization Data (Self-Validating)
Before sending for Elemental Analysis, confirm these spectral signatures:
-
1H NMR (400 MHz, DMSO-d6):
- 7.2–6.5 ppm (m, 4H, Aromatic).
- 5.1 ppm (t, 1H, -OH exchangeable).
- 4.8 ppm (d, 1H, -NH- exchangeable).
- 4.4 ppm (d, 2H, Benzyl -CH2-).
- 3.8 ppm (m, 2H, THP ether eq).
- 3.5 ppm (m, 1H, THP methine -CH-N).
- 3.3 ppm (m, 2H, THP ether ax).
- 1.9–1.4 ppm (m, 4H, THP alkyl).
-
Key Validation Check: Ensure the integral ratio of the Aromatic protons (4H) to the THP ether protons (4H total) is exactly 1:1. If the THP region is inflated, you likely have unreacted ketone or solvent.
Synthesis & Utility Diagram
The following diagram details where this specific intermediate fits into the broader drug development pipeline, highlighting the divergence between the "Product" (THP) and the "Alternative" (Cyclohexyl).
Figure 2: Strategic selection of the Oxanyl scaffold over Cyclohexyl for improved drug-like properties.
References
-
PharmaBlock Sciences. (2022). Tetrahydropyrans in Drug Discovery: A Bioisostere of Cyclohexane.[1] PharmaBlock Whitepaper.[1] Link
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
-
Mori, M., et al. (2017). Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia. Blood Cancer Journal. (Demonstrates the utility of the 4-amino-tetrahydropyran motif). Link
-
Sigma-Aldrich. (2024). Product Specification: Phenyl(tetrahydro-2H-pyran-4-yl)methanol derivatives.Link
-
PubChem. (2024). Compound Summary: (Tetrahydro-2H-pyran-4-yl)methanol.[2][3][4][5] National Library of Medicine. Link
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. (TETRAHYDRO-2H-PYRAN-4-YL)METHANOL | CAS: 14774-37-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 3. phenyl(tetrahydro-2H-pyran-4-yl)Methanol | C12H16O2 | CID 59948998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. (TETRAHYDRO-2H-PYRAN-4-YL)METHANOL | 14774-37-9 [chemicalbook.com]
A Researcher's Guide to the UV-Vis Spectroscopic Properties of 2-((tetrahydro-2H-pyran-4-yl)amino)benzyl alcohol: A Comparative Analysis
For researchers and professionals in drug development, a comprehensive understanding of the physicochemical properties of novel compounds is paramount. This guide provides an in-depth analysis of the Ultraviolet-Visible (UV-Vis) absorption characteristics of 2-((tetrahydro-2H-pyran-4-yl)amino)benzyl alcohol, a molecule of interest in medicinal chemistry.[1][2][3] By examining its structural components and comparing it with relevant analogues, we can predict and understand its spectroscopic behavior. This guide will delve into the theoretical underpinnings of its UV-Vis absorption, provide a comparative analysis with similar chromophoric systems, and present a detailed experimental protocol for accurate measurement.
Theoretical Framework: Unpacking the Chromophore and Auxochromes
The UV-Vis absorption of an organic molecule is dictated by its electronic structure. In 2-((tetrahydro-2H-pyran-4-yl)amino)benzyl alcohol, the primary chromophore—the part of the molecule that absorbs UV-Vis light—is the substituted benzene ring of the benzyl alcohol moiety.
The fundamental electronic transitions in the benzene ring that give rise to UV absorption are the π → π* transitions. For unsubstituted benzyl alcohol, these transitions result in a characteristic absorption spectrum with a primary absorption peak (λmax) around 259 nm.[4] However, the substituents on the benzene ring in our target molecule will significantly influence this absorption.
Our molecule possesses two key groups attached to the benzene ring:
-
An amino group (-NH-) at position 2: This acts as a powerful auxochrome , a group that, when attached to a chromophore, alters the wavelength and intensity of the absorption maximum. The lone pair of electrons on the nitrogen atom can delocalize into the π-system of the benzene ring, increasing the energy of the highest occupied molecular orbital (HOMO). This reduces the energy gap between the HOMO and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic shift (red shift) to a longer wavelength compared to unsubstituted benzyl alcohol.
-
A hydroxymethyl group (-CH₂OH) at position 1: This group has a less pronounced effect than the amino group but can still subtly influence the electronic transitions.
Furthermore, the bulky tetrahydro-2H-pyran-4-yl group attached to the amino nitrogen can cause steric hindrance, potentially affecting the planarity of the system and, consequently, the extent of electron delocalization.
Diagrammatic Representation of Key Structural Features
Caption: Key structural features influencing the UV-Vis absorption of the target molecule.
Comparative Analysis: Predicting the Absorption Maxima
| Compound | Key Structural Features | Expected λmax (nm) | Rationale |
| Benzyl Alcohol | Unsubstituted benzene ring with -CH₂OH | ~259[4] | Baseline chromophore. |
| 2-Aminobenzyl alcohol | Benzene ring with -NH₂ and -CH₂OH at positions 2 and 1 | > 259 | The amino group is a strong auxochrome, causing a significant red shift.[5][6][7][8] |
| Aniline | Benzene ring with -NH₂ | ~280 | Demonstrates the strong bathochromic effect of the amino group on the benzene chromophore. |
| 2-((tetrahydro-2H-pyran-4-yl)amino)benzyl alcohol | Target compound | Likely > 280 | The alkyl substitution on the amino group (the tetrahydropyran ring) can further enhance the electron-donating effect, potentially leading to a greater red shift compared to 2-aminobenzyl alcohol. Solvent effects will also be critical. |
The tetrahydro-2H-pyran-4-yl substituent is primarily an alkyl group attached to the nitrogen. Generally, N-alkylation of anilines leads to a slight bathochromic shift. Therefore, it is reasonable to predict that the λmax of our target compound will be slightly longer than that of 2-aminobenzyl alcohol.
The Critical Role of the Solvent: A Practical Consideration
The choice of solvent for UV-Vis spectroscopy is not trivial; it can significantly alter the position and intensity of absorption bands.[9][10][11] This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited states of the molecule.
-
Polar Solvents (e.g., Ethanol, Methanol, Water): These solvents can form hydrogen bonds with the amino and hydroxyl groups of the analyte. For π → π* transitions, the excited state is typically more polar than the ground state and is thus stabilized to a greater extent by polar solvents. This stabilization reduces the energy gap for the transition, resulting in a bathochromic (red) shift .[10][12]
-
Non-polar Solvents (e.g., Hexane, Cyclohexane): In these solvents, solute-solvent interactions are weaker. The resulting spectrum often exhibits finer structure and is considered to be closer to the gas-phase spectrum.
Therefore, when reporting UV-Vis data, it is imperative to specify the solvent used. For comparative studies, maintaining a consistent solvent system is essential for data integrity.
Workflow for Determining Solvent Effects
Caption: Experimental workflow for investigating the effect of solvent polarity on the UV-Vis spectrum.
Experimental Protocol for UV-Vis Absorption Measurement
This section provides a standardized protocol for the accurate determination of the UV-Vis absorption maxima of 2-((tetrahydro-2H-pyran-4-yl)amino)benzyl alcohol.
Materials and Equipment:
-
2-((tetrahydro-2H-pyran-4-yl)amino)benzyl alcohol (high purity)
-
Spectroscopic grade solvents (e.g., ethanol, methanol, acetonitrile, hexane)
-
Calibrated dual-beam UV-Vis spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a small amount of the compound (e.g., 1-5 mg).
-
Dissolve the compound in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL). Ensure complete dissolution.
-
-
Preparation of Working Solutions:
-
Perform serial dilutions of the stock solution to prepare a series of working solutions with concentrations that will yield absorbances in the optimal range of the spectrophotometer (typically 0.2 to 0.8 a.u.).
-
-
Instrument Setup and Blanking:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Set the desired wavelength range for scanning (e.g., 200-400 nm).
-
Fill a quartz cuvette with the pure solvent to be used for the working solutions. This will serve as the blank.
-
Place the blank cuvette in the reference beam of the spectrophotometer and record a baseline correction.
-
-
Sample Measurement:
-
Rinse a second quartz cuvette with the working solution of the lowest concentration and then fill it.
-
Place the sample cuvette in the sample beam of the spectrophotometer.
-
Initiate the scan to obtain the UV-Vis absorption spectrum.
-
Identify the wavelength of maximum absorbance (λmax).
-
Repeat the measurement for the other working solutions.
-
-
Data Analysis:
-
Plot a calibration curve of absorbance at λmax versus concentration to verify adherence to the Beer-Lambert law.
-
Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length (1 cm).
-
Conclusion and Future Directions
The UV-Vis absorption characteristics of 2-((tetrahydro-2H-pyran-4-yl)amino)benzyl alcohol are primarily governed by the π → π* transitions of the substituted benzene ring. The presence of a strong amino auxochrome is predicted to cause a significant bathochromic shift, resulting in a λmax greater than that of unsubstituted benzyl alcohol (~259 nm) and likely slightly longer than that of 2-aminobenzyl alcohol. The choice of solvent will play a critical role in the precise position of the absorption maximum.
For definitive characterization, experimental determination following the provided protocol is essential. Further studies could involve computational modeling using time-dependent density functional theory (TD-DFT) to predict the electronic transitions and compare theoretical spectra with experimental data. This comprehensive approach will provide a robust understanding of the spectroscopic properties of this promising molecule, aiding in its further development and application.
References
-
Scribd. UV Choice of Solvent and Solvent Effect. [Link]
-
Virtual Labs. Solvent Effects on the UV-visible Absorption Spectra. [Link]
-
ACS Publications. Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. The Journal of Organic Chemistry. [Link]
-
YouTube. Effect of solvent on UV absorption maxima_ λmax. [Link]
-
SciSpace. Solvent Effects on the UV/ Visible Absorption Spectra of Some Aminoazobenzene Dyes. [Link]
-
PrepChem.com. Synthesis of 2-amino-benzyl alcohol. [Link]
-
ResearchGate. Chemical structures of the benzyl alcohol derivatives under study. [Link]
-
ARKIVOC. Further studies on the reduction of benzylic alcohols by hypophosphorous acid/iodine. [Link]
-
YouTube. expt 11 benzyl alcohol IR and NMR video. [Link]
-
DTIC. Observation and Geometry Assignment of the Conformation of Benzyl Alcohol in the Gas Phase. [Link]
-
PMC. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. [Link]
-
Indian Journal of Chemistry. Investigations on Aqueous & Methanolic Solutions of Benzyl Alcohol Using Derivative Spectrophotometry in UV Region. [Link]
-
ResearchGate. Recent Advances in the Use of 2‐Aminobenzyl Alcohols in the Synthesis of Quinolines, Quinazolines and Other N‐Heterocycles. [Link]
-
NIST WebBook. 2-Aminobenzyl alcohol. [Link]
-
PubMed. Medicinal chemistry of 2,2,4-substituted morpholines. [Link]
-
PubMed. N-Benzyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amines as selective dual serotonin/noradrenaline reuptake inhibitors. [Link]
-
The Royal Society of Chemistry. Highly chemoselective and fast practical visible photoreduction of nitroaromatic compounds to aromatic amines and amides. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Medicinal chemistry of 2,2,4-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Benzyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amines as selective dual serotonin/noradrenaline reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Absorption [Benzyl Alcohol] | AAT Bioquest [aatbio.com]
- 5. 2-Aminobenzyl alcohol synthesis - chemicalbook [chemicalbook.com]
- 6. prepchem.com [prepchem.com]
- 7. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. scribd.com [scribd.com]
- 10. Virtual Labs [mas-iiith.vlabs.ac.in]
- 11. pubs.acs.org [pubs.acs.org]
- 12. youtube.com [youtube.com]
Safety Operating Guide
Personal Protective Equipment (PPE) & Safety Protocol: {2-[(Oxan-4-yl)amino]phenyl}methanol
Executive Summary & Hazard Architecture
Compound: {2-[(Oxan-4-yl)amino]phenyl}methanol Context: This compound is a secondary aniline derivative coupled with a benzyl alcohol moiety and a tetrahydropyran (oxanyl) ring. It is frequently utilized as a scaffold in kinase inhibitor development.
Critical Safety Philosophy: As a research intermediate with limited specific toxicological data, this compound must be managed under Occupational Exposure Band (OEB) 3 or 4 protocols (High Potency/Unknown Toxicity). We rely on Structure-Activity Relationship (SAR) analysis to predict hazards rather than waiting for LD50 data.
SAR Hazard Analysis (The "Why")
-
Aniline Moiety: Secondary anilines are notorious sensitizers and can cause methemoglobinemia (interference with oxygen transport in blood) upon absorption. They are readily absorbed through the skin.
-
Benzyl Alcohol Group: Contributes to mucous membrane irritation and potential CNS depression at high vapor concentrations.
-
Lipophilicity (Oxanyl Group): The tetrahydropyran ring increases lipophilicity, potentially enhancing dermal absorption rates , making skin contact the primary vector of risk.
Risk Assessment Logic (Control Banding)
Since specific OELs (Occupational Exposure Limits) are undefined, we utilize a Control Banding approach.
Figure 1: Control Banding Logic Flow. In the absence of specific toxicological data, the compound is defaulted to OEB 3 due to the aniline substructure.
PPE Specifications Matrix
This matrix is designed to create a redundant barrier system. Trustworthiness Check: Do not rely on single layers for liquid handling of aniline derivatives.
| Protection Zone | Standard Protocol (Solid Handling) | High-Risk Protocol (Solution/Synthesis) | Technical Justification (Causality) |
| Respiratory | Vented Balance Enclosure (VBE) or Class II BSC. | Fume Hood (Face velocity 80-100 fpm). If outside hood: PAPR with HEPA filters. | N95 masks do not protect against organic vapors potentially released during solvation. Engineering controls (VBE) are superior to PPE. |
| Dermal (Hand) | Double Nitrile (Outer: 5 mil, Inner: 4 mil). | Laminate (Silver Shield) under Nitrile. | Anilines permeate nitrile. Laminate film provides >4hr breakthrough time, while outer nitrile provides dexterity and grip. |
| Ocular | Chemical Splash Goggles . | Face Shield + Goggles. | Standard safety glasses allow vapor entry from the sides. Goggles seal the orbital area against irritating dusts. |
| Body | Tyvek® Lab Coat (Disposable, wrist cuffs). | Tyvek® Coverall (Elastic wrists/ankles). | Cotton coats absorb liquids and hold toxic agents against the skin. Disposable Tyvek prevents cross-contamination. |
Operational Workflow: Step-by-Step
Phase A: Preparation & Weighing
Objective: Prevent inhalation of airborne particulates during static-induced dispersion.
-
Engineering Check: Verify VBE/Hood flow alarm is active.
-
Static Neutralization:
-
Action: Use an ionizing fan or anti-static gun on the weighing boat and spatula.
-
Causality: Dry organic powders accumulate static charge, causing "jumping" or scattering of particles, which creates an invisible aerosol cloud.
-
-
Donning: Put on inner gloves -> Tyvek coat -> outer gloves (taped to sleeves if handling >10g).
Phase B: Synthesis & Solvation
Objective: Mitigate permeation risks.
-
Solvent Choice: When dissolving in DMSO or DMF, be aware that these solvents enhance skin permeability , carrying the toxic intermediate through the glove barrier faster.
-
Barrier Verification: Change outer nitrile gloves immediately upon any splash. Change inner gloves every 60 minutes.
-
Temperature Control: If heating, use a closed system (condenser) to prevent volatilization of the benzyl alcohol moiety.
Phase C: Decontamination & Doffing
Objective: Prevent secondary exposure outside the lab.
Figure 2: Sequential Doffing Protocol to minimize surface contamination.
Waste Disposal & Emergency Response
Waste Streams
-
Solid Waste: Segregate into "Hazardous Solid - Toxic." Do not mix with general trash.
-
Liquid Waste: Segregate into "Organic Waste - Halogenated" (if applicable) or "Non-Halogenated."
-
Note: Label specifically as "Contains Aniline Derivatives" to alert waste handlers of sensitization risks.
-
Emergency Procedures
-
Skin Contact:
-
Spill (Powder): Do not dry sweep. Cover with wet paper towels (solvent-dampened) to suppress dust, then scoop into a hazardous waste bag.
References
-
National Institute for Occupational Safety and Health (NIOSH). (2019). The NIOSH Occupational Exposure Banding Process for Chemical Risk Management. Centers for Disease Control and Prevention. [Link]
-
PubChem. (2025). Compound Summary: [4-(2-Aminoethyl)phenyl]methanol (Structural Analog Data). National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]
-
American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
